nNOS-IN-5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H22N4O |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
7-[[3-[(pyridin-2-ylmethylamino)methyl]phenoxy]methyl]quinolin-2-amine |
InChI |
InChI=1S/C23H22N4O/c24-23-10-9-19-8-7-18(13-22(19)27-23)16-28-21-6-3-4-17(12-21)14-25-15-20-5-1-2-11-26-20/h1-13,25H,14-16H2,(H2,24,27) |
InChI-Schlüssel |
MZJVFMHLRQGSTA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Probing the Nexus of Neuronal Signaling: A Technical Guide to the Mechanism of Action of Selective nNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal nitric oxide synthase (nNOS) is a pivotal enzyme in the central and peripheral nervous systems, catalyzing the production of nitric oxide (NO), a pleiotropic signaling molecule. Dysregulation of nNOS activity is implicated in a spectrum of neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of selective nNOS inhibitors. We delve into the fundamental signaling pathways governed by nNOS, dissect the common inhibitory mechanisms, and present key quantitative data for representative inhibitors. Furthermore, this guide furnishes detailed experimental protocols for the characterization of nNOS inhibitors and visualizes complex biological and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While the specific compound "nNOS-IN-5" did not yield public data at the time of this writing, this guide serves as a foundational resource for understanding the evaluation and mechanism of any novel selective nNOS inhibitor.
The Nitric Oxide Signaling Pathway
Nitric oxide (NO) is a transient gaseous signaling molecule synthesized from L-arginine by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2)[1][2]. nNOS and eNOS are constitutively expressed and their activity is regulated by intracellular calcium concentrations, while iNOS expression is induced by inflammatory stimuli[1][2].
The canonical signaling pathway initiated by nNOS-derived NO involves the activation of soluble guanylyl cyclase (sGC). NO binds to the heme moiety of sGC, inducing a conformational change that stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[3]. cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets to modulate physiological processes such as synaptic plasticity, vasodilation, and neurotransmission[3][4].
Caption: The canonical nitric oxide signaling pathway initiated by nNOS.
Mechanisms of nNOS Inhibition
Selective inhibition of nNOS is a key strategy for mitigating the detrimental effects of excessive NO production in the nervous system. The primary mechanisms of action for nNOS inhibitors revolve around interfering with the enzyme's catalytic activity, often by targeting the binding of its substrate, L-arginine, or essential cofactors.
-
Competitive Inhibition: Many nNOS inhibitors are L-arginine mimetics that competitively bind to the active site of the enzyme, thereby preventing the binding of the natural substrate[5]. These inhibitors often feature modifications to the arginine structure to enhance potency and selectivity for the nNOS isoform.
-
Irreversible Inhibition (Inactivation): Some inhibitors act as mechanism-based inactivators. These compounds are processed by nNOS in a similar manner to the substrate, but are converted into a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme[6].
-
Targeting Cofactor Binding Sites: The catalytic activity of nNOS is dependent on several cofactors, including tetrahydrobiopterin (B1682763) (BH4) and calmodulin[2]. Small molecules designed to disrupt the binding of these cofactors can effectively inhibit nNOS activity.
Quantitative Data for Representative nNOS Inhibitors
The potency and selectivity of nNOS inhibitors are critical parameters in their development as therapeutic agents. The following table summarizes key quantitative data for several well-characterized nNOS inhibitors.
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | eNOS/nNOS Selectivity | iNOS/nNOS Selectivity | Reference |
| Compound 5 | 100 | 5000 | 10000 | 50 | 100 | [7] |
| Compound 6 | 30 | 1500 | 3000 | 50 | 100 | [7] |
| Compound 7 | 15 | 2000 | 1500 | 133 | 100 | [7] |
| HH044 | Not specified (IC50) | Not specified (IC50) | Not specified (IC50) | 337-fold | 61-fold | [8] |
| MAC-3-190 | 33 | 3927 | 2937 | 119 | 89 | [8] |
Note: Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity. Lower Ki values indicate higher potency. Selectivity is calculated as the ratio of Ki values (eNOS/nNOS or iNOS/nNOS), with higher values indicating greater selectivity for nNOS.
Experimental Protocols
The characterization of nNOS inhibitors involves a combination of in vitro enzymatic assays and cell-based functional assays to determine potency, selectivity, and cellular activity.
In Vitro NOS Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of purified NOS isoforms by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS
-
[³H]L-arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, 2 µM FAD, 2 µM FMN)
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, calmodulin (for nNOS/eNOS), and the purified NOS enzyme.
-
Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture.
-
Initiate the reaction by adding [³H]L-arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [³H]L-citrulline from unreacted [³H]L-arginine.
-
Elute the [³H]L-citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Ki values can be calculated from IC50 values using the Cheng-Prusoff equation[7][8].
Cell-Based Nitrite (B80452)/Nitrate (B79036) Assay (Griess Assay)
This assay measures the total amount of nitric oxide produced by cells by quantifying its stable end products, nitrite and nitrate.
Materials:
-
Cell line expressing nNOS (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells transfected with nNOS)[9]
-
Cell culture medium and supplements
-
Agonist to stimulate nNOS activity (e.g., ionomycin (B1663694) or A23187 to increase intracellular calcium)[9]
-
Test inhibitor
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (to convert nitrate to nitrite)
-
96-well microplate and plate reader
Procedure:
-
Plate cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of the test inhibitor or vehicle control for a specified time.
-
Stimulate the cells with an agonist to activate nNOS.
-
Incubate for a period to allow for NO production (e.g., 8 hours)[9].
-
Collect the cell culture supernatant.
-
If measuring total NO production, incubate the supernatant with nitrate reductase to convert nitrate to nitrite.
-
Add the Griess Reagent to the supernatant, which will react with nitrite to form a colored azo dye.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the amount of nitrite in the samples and determine the percent inhibition of NO production for each inhibitor concentration to derive the IC50 value.
Caption: A general experimental workflow for the screening and characterization of nNOS inhibitors.
Conclusion
The development of potent and selective nNOS inhibitors holds significant promise for the treatment of various neurological disorders. A thorough understanding of the nitric oxide signaling pathway and the mechanisms of nNOS inhibition is paramount for the rational design and evaluation of novel therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization of new chemical entities targeting nNOS. While the specific inhibitor "this compound" remains to be publicly characterized, the principles and methodologies outlined herein are universally applicable to the advancement of the next generation of nNOS-targeted therapeutics.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
nNOS-IN-5: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system, responsible for the production of nitric oxide (NO), a critical signaling molecule. Under physiological conditions, nNOS-derived NO is involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, overactivation of nNOS and the subsequent excessive production of NO are strongly implicated in the pathophysiology of a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1] The surplus NO can react with superoxide (B77818) to form the highly reactive and neurotoxic peroxynitrite, leading to oxidative stress, mitochondrial dysfunction, DNA damage, and ultimately, neuronal cell death.[1][2]
Selective inhibition of nNOS, while preserving the essential functions of endothelial NOS (eNOS) and inducible NOS (iNOS), represents a promising therapeutic strategy to mitigate the neurotoxic cascade in these devastating diseases.[1] This technical guide focuses on nNOS-IN-5 (also known as Compound 17), a potent and highly selective inhibitor of human nNOS, providing a comprehensive overview of its biochemical properties, the experimental protocols for its characterization, and the underlying signaling pathways relevant to neurodegenerative disease research.
This compound: Quantitative Data
This compound has been identified as a potent inhibitor of human neuronal nitric oxide synthase with excellent selectivity over the endothelial and inducible isoforms. The following table summarizes the key quantitative data for this compound, derived from in vitro assays.
| Parameter | Value | Species | Notes |
| Potency | |||
| Ki (nNOS) | 19 nM | Human | [3] |
| Ki (nNOS) | 15 nM | Rat | [3] |
| Ki (eNOS) | >20,000 nM | Human | [3] |
| Ki (iNOS) | 2,185 nM | Human | [3] |
| Selectivity | |||
| nNOS vs. eNOS | 1075-fold | Human | [3] |
| nNOS vs. iNOS | 115-fold | Human | [3] |
| Pharmacokinetic Properties | |||
| Caco-2 Permeability (Pe) | 13.7 x 10⁻⁶ cm s⁻¹ | [3] | |
| Efflux Ratio (ER) | 0.48 | [3] | |
| Metabolic Stability | |||
| Half-life (Mouse Liver Microsomes) | 29 min | [3] | |
| Half-life (Human Liver Microsomes) | >60 min | [3] |
Signaling Pathways in Neurodegeneration
The overactivation of nNOS in neurodegenerative diseases is primarily triggered by excessive glutamate (B1630785) release and the subsequent overstimulation of N-methyl-D-aspartate (NMDA) receptors. This leads to a massive influx of calcium ions (Ca²⁺), which, in complex with calmodulin (CaM), activates nNOS to produce supraphysiological levels of NO. The resulting neurotoxicity is mediated through several downstream pathways.
Experimental Protocols
The characterization of nNOS inhibitors like this compound involves a series of in vitro assays to determine potency, selectivity, and drug-like properties.
NOS Enzyme Inhibition Assay (Hemoglobin Capture Assay)
This assay determines the inhibitory potency (Ki) of a compound against the different NOS isoforms. The method is based on measuring the formation of the NO-hemoglobin complex, which can be monitored spectrophotometrically.
Materials:
-
Purified human nNOS, eNOS, and iNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4, cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
CaCl₂
-
Oxyhemoglobin
-
HEPES buffer (pH 7.4)
-
This compound or other test compounds
-
96-well microplate
-
Spectrophotometer capable of reading at 401 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, L-arginine, NADPH, BH4, oxyhemoglobin, and for nNOS/eNOS, CaCl₂ and calmodulin.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the wells.
-
Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.
-
Immediately monitor the increase in absorbance at 401 nm for 60 seconds, which corresponds to the formation of the NO-hemoglobin complex.
-
Calculate the initial rates of the enzymatic reactions.
-
Determine the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Calculate the Ki values using appropriate enzyme kinetics models.
Cell Permeability Assay (Caco-2)
The Caco-2 permeability assay is a standard method to assess the potential for oral absorption and blood-brain barrier penetration of a drug candidate. It measures the rate of transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound or other test compounds
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed, typically for 21 days.
-
For the apical-to-basolateral (A-B) permeability measurement, add the test compound to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
For the basolateral-to-apical (B-A) permeability measurement, add the test compound to the basolateral chamber and sample from the apical chamber.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER close to 1 suggests low active efflux.
Experimental Workflow for nNOS Inhibitor Characterization
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel nNOS inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of nNOS in the pathogenesis of neurodegenerative diseases. Its high potency and excellent selectivity for nNOS over other isoforms allow for the precise dissection of nNOS-mediated signaling pathways. The favorable permeability and metabolic stability profile of this compound class also suggest potential for further development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and characterize nNOS inhibitors in the pursuit of novel treatments for neurodegeneration.
References
Preliminary Studies on the Effects of AR-R17477: A Selective nNOS Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, catalyzing the production of nitric oxide (NO), a critical signaling molecule. Overproduction of NO by nNOS has been implicated in the pathophysiology of various neurological disorders, making selective nNOS inhibitors a promising therapeutic strategy. This document provides a comprehensive overview of the preliminary preclinical data on AR-R17477, a potent and selective inhibitor of nNOS. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug development.
Core Data Presentation
The following tables summarize the quantitative data available for AR-R17477, detailing its inhibitory potency and selectivity across different NOS isoforms.
Table 1: In Vitro Inhibitory Activity of AR-R17477 against NOS Isoforms
| Isoform | Species | IC50 (µM) |
| nNOS | Rat | 0.035[1] |
| iNOS | Mouse | 5.0[1] |
| eNOS | Human | 3.5[1] |
Table 2: Binding Affinity (Kd) of AR-R17477 for NOS Isoforms
| Isoform | Species | Kd (µM) |
| nNOS | Rat | Data not available |
| iNOS | Mouse | Data not available |
| eNOS | Human | Data not available |
Note: While the source mentions the determination of binding constants (Kd), specific values were not provided in the abstract.
Table 3: In Vivo Efficacy of AR-R17477 in a Rat Model of Permanent Focal Ischemia
| Treatment Group | Pretreatment Dose (mg/kg) | Infarct Volume (Striatum) at 18 hrs (mm³) | Infarct Volume (Cortex) at 18 hrs (mm³) |
| Saline | - | 81 ± 7[2] | 302 ± 29[2] |
| AR-R17477 | 1 | 55 ± 3[2] | 237 ± 36[2] |
Experimental Protocols
In Vitro NOS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AR-R17477 against different NOS isoforms.
Methodology:
-
Enzyme Source: Recombinant rat nNOS, mouse iNOS, and human eNOS were used.[1]
-
Assay Principle: The activity of the NOS enzymes was measured by monitoring the conversion of L-arginine to L-citrulline. The assay likely employed a method to detect the amount of L-citrulline produced, such as through the use of radiolabeled L-arginine.
-
Inhibitor Preparation: AR-R17477 was dissolved in an appropriate solvent and diluted to various concentrations.
-
Assay Procedure:
-
The NOS enzyme was incubated with a reaction mixture containing L-arginine, NADPH, and other necessary cofactors (such as FAD, FMN, and tetrahydrobiopterin).
-
Varying concentrations of AR-R17477 were added to the reaction mixture.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was terminated, and the amount of product (L-citrulline) was quantified.
-
-
Data Analysis: The percentage of inhibition at each concentration of AR-R17477 was calculated relative to a control without the inhibitor. The IC50 value was then determined by fitting the concentration-response data to a suitable sigmoidal curve.
Spectroscopic Competition Assay for Binding Affinity (Kd)
Objective: To determine the dissociation constant (Kd) of AR-R17477 for the different NOS isoforms.
Methodology:
-
Principle: This assay is based on the change in the absorbance spectrum of the heme group within the NOS enzyme upon ligand binding. Imidazole (B134444) is a known ligand that binds to the heme iron and induces a characteristic spectral shift. A competitive inhibitor will displace imidazole, causing a reverse spectral shift.[1]
-
Instrumentation: A UV-Visible spectrophotometer was used for the measurements.[1]
-
Procedure:
-
The NOS enzyme (full-length or oxygenase domain) was incubated in the presence of a fixed concentration of imidazole to induce a low-spin ferri-heme state with a maximum absorbance at approximately 430 nm.[1]
-
Increasing concentrations of AR-R17477 were added to the solution.
-
The binding of AR-R17477 displaces imidazole, leading to a high-spin ferri-heme state with a maximum absorbance around 395 nm.[1]
-
The change in absorbance (Δ395-430 nm) was recorded at each concentration of AR-R17477.[1]
-
-
Data Analysis: The absorbance changes were plotted against the inhibitor concentration to obtain an apparent Kd. The true Kd was then calculated using a correction factor that accounts for the concentration and Kd of imidazole.[1]
In Vivo Model of Permanent Focal Ischemia in Rats
Objective: To evaluate the neuroprotective effect of AR-R17477 in a rat model of stroke.
Methodology:
-
Animal Model: Male Wistar rats were used.[2]
-
Anesthesia: The animals were anesthetized with halothane.[2]
-
Induction of Ischemia: Permanent focal cerebral ischemia was induced, likely through the occlusion of the middle cerebral artery (MCAO), a standard model for stroke research.
-
Drug Administration:
-
Outcome Measurement:
-
The animals were allowed to survive for 18 or 48 hours after the induction of ischemia.[2]
-
The brains were then harvested, and the infarct volume was determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining. TTC is a colorless salt that is reduced by viable mitochondria to a red formazan (B1609692) product, leaving the infarcted (non-viable) tissue unstained (white).[2]
-
-
Data Analysis: The volumes of the infarcted regions in the striatum and cortex were quantified and compared between the AR-R17477-treated and saline-treated groups.[2]
Visualizations
Signaling Pathway of nNOS Inhibition
Caption: nNOS signaling cascade and the inhibitory action of AR-R17477.
Experimental Workflow for In Vivo Ischemia Study
Caption: Workflow for the in vivo evaluation of AR-R17477 in a rat stroke model.
References
- 1. Structures of nitric oxide synthase isoforms complexed with the inhibitor AR-R17477 suggest a rational basis for specificity and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of AR-R 17477, a potent neuronal nitric oxide synthase inhibitor, on infarction volume resulting from permanent focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Neuronal Nitric Oxide Synthase: A Technical Guide to Exploratory Studies of its Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No public information was found for a specific compound designated "nNOS-IN-5". This guide, therefore, provides a comprehensive overview of the core principles and methodologies for the exploratory study of neuronal nitric oxide synthase (nNOS) inhibitors in general, using publicly available data and established protocols.
Introduction to Neuronal Nitric Oxide Synthase (nNOS)
Neuronal nitric oxide synthase (nNOS or NOS-1) is a key enzyme in the central and peripheral nervous systems responsible for the synthesis of nitric oxide (NO), a pleiotropic signaling molecule. NO plays a crucial role in a vast array of physiological processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, the overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, such as stroke, neurodegenerative diseases, and chronic pain. This has spurred significant interest in the development of selective nNOS inhibitors as potential therapeutic agents.
This technical guide provides an in-depth overview of the nNOS signaling pathway, detailed experimental protocols for assessing inhibitor activity, and a summary of quantitative data for representative nNOS inhibitors.
The nNOS Signaling Pathway
The canonical signaling pathway leading to nNOS activation and NO production is initiated by an influx of calcium ions (Ca²⁺) into the neuron. This is often triggered by the activation of N-methyl-D-aspartate (NMDA) receptors following glutamate (B1630785) binding. The increased intracellular Ca²⁺ concentration leads to the binding of calmodulin (CaM), which in turn activates nNOS. The activated nNOS then catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and NO.
The generated NO can then diffuse to adjacent cells and activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, mediating the physiological effects of NO.
Caption: Canonical nNOS signaling pathway.
Quantitative Data for nNOS Inhibitors
The development of nNOS inhibitors has yielded a range of compounds with varying degrees of potency and selectivity. The following table summarizes key quantitative data for several well-characterized nNOS inhibitors.
| Inhibitor | Type | Target Species | IC₅₀ (nNOS) | Kᵢ (nNOS) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| L-NMMA | Non-selective | Bovine | 4.1 µM | - | - | - | [1] |
| L-NAME | Non-selective | Bovine | - | 15 nM | 2.6 | 293 | [1] |
| 7-Nitroindazole (7-NI) | Selective | Rat | - | - | High | High | [2] |
| Nω-propyl-L-arginine (NPA) | Selective | Bovine | - | 57 nM | 149 | 3157 | [3] |
| S-Methyl-L-thiocitrulline | Selective | Human | - | 1.2 nM | 9.2 | 28.3 | [4] |
| S-Ethyl-L-thiocitrulline | Selective | Human | - | 0.5 nM | 48 | 34 | [4] |
| Compound 19 | Selective | Rat | - | 30 nM | 1117 | 619 | [3] |
| (R,R)-15 | Selective | Rat | - | 7 nM | 2667 | 806 | [3] |
| 1400W | iNOS-selective | Human | 2 µM | - | 25 | 0.0035 | [5] |
| S-Ethylisothiourea | Non-selective | Human | - | 29 nM | 1.24 | 0.59 | [6] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Selectivity is expressed as a ratio of Kᵢ or IC₅₀ values (eNOS/nNOS or iNOS/nNOS).
Experimental Protocols
The evaluation of nNOS inhibitors requires robust and reliable experimental protocols. Below are detailed methodologies for key assays used to characterize the activity of these compounds.
nNOS Activity Assay (Citrulline Assay)
This is a classic and widely used method to directly measure nNOS enzyme activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[7][8]
Principle: The assay measures the formation of [³H]L-citrulline from [³H]L-arginine. L-citrulline, being neutral, is separated from the positively charged L-arginine by cation-exchange chromatography.
Materials:
-
Purified nNOS enzyme or tissue homogenate
-
[³H]L-arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH₄)
-
NADPH
-
Calmodulin
-
CaCl₂
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing reaction buffer, NADPH, calmodulin, and CaCl₂.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the nNOS enzyme source and [³H]L-arginine.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.
-
Elute the [³H]L-citrulline with water.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Nitric Oxide Production Measurement (Griess Assay)
The Griess assay is a simple colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[9][10]
Principle: Nitrate is first reduced to nitrite using nitrate reductase. Nitrite then reacts with a diazotizing reagent (sulfanilamide) to form a diazonium salt, which in turn couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically at ~540 nm.
Materials:
-
Cell culture supernatant or tissue homogenate
-
Nitrate Reductase
-
NADPH
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Nitrite standard solution
-
Microplate reader
Procedure:
-
Collect the experimental samples (e.g., cell culture media).
-
To measure total NOx (nitrite + nitrate), first incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.
-
Add the Griess Reagent to the samples and standards.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
Hemoglobin Capture Assay
This is a direct and real-time method for measuring NO production.[11]
Principle: NO readily binds to the heme iron of oxyhemoglobin (oxyHb) to form methemoglobin (metHb), causing a characteristic shift in the absorbance spectrum. The rate of this conversion is proportional to the rate of NO production.
Materials:
-
Purified nNOS enzyme or cell lysate
-
Oxyhemoglobin
-
Reaction buffer (as in the citrulline assay)
-
Substrates and cofactors (L-arginine, NADPH, Ca²⁺/CaM, etc.)
-
Spectrophotometer or microplate reader capable of kinetic reads at ~401 nm
Procedure:
-
Prepare a reaction mixture containing reaction buffer, substrates, cofactors, and oxyhemoglobin.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the nNOS enzyme source.
-
Immediately monitor the increase in absorbance at 401 nm over time.
-
Calculate the initial rate of the reaction.
-
Determine the inhibitory effect of the compound on the rate of NO production.
Experimental Workflow for nNOS Inhibitor Evaluation
A typical workflow for the preclinical evaluation of a novel nNOS inhibitor involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and potential therapeutic efficacy.
Caption: General experimental workflow for nNOS inhibitor evaluation.
Conclusion
The selective inhibition of nNOS holds significant promise for the treatment of a variety of neurological disorders. The exploratory studies of novel nNOS inhibitors require a multi-faceted approach, combining robust biochemical and cell-based assays with well-designed in vivo models. This guide provides a foundational framework for researchers and drug development professionals to design and execute comprehensive preclinical studies in this exciting field. The detailed protocols and comparative data herein serve as a valuable resource for the identification and characterization of the next generation of nNOS-targeted therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for a Selective nNOS Inhibitor
Disclaimer: No specific public domain information is available for a compound designated "nNOS-IN-5". The following application notes and protocols are a generalized guide for the characterization of a selective neuronal Nitric Oxide Synthase (nNOS) inhibitor, based on established experimental methodologies.
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO) in the nervous system.[1][2] NO is a critical signaling molecule involved in a wide range of physiological processes, including neurotransmission, regulation of vascular tone, and immune responses.[1][2][3] Dysregulation of nNOS activity has been implicated in various pathological conditions, including neurodegenerative diseases, stroke, and migraine.[4][5] Consequently, selective inhibitors of nNOS are valuable tools for both basic research and as potential therapeutic agents.[5][6]
These application notes provide a comprehensive overview of the experimental protocols required to characterize a novel selective nNOS inhibitor, from initial in vitro enzymatic assays to cell-based and in vivo studies.
Mechanism of Action
nNOS catalyzes the conversion of L-arginine to L-citrulline and NO, a process that requires several cofactors including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).[1][2] The enzyme consists of a reductase domain and an oxygenase domain.[1] Electron flow from NADPH in the reductase domain to the heme in the oxygenase domain is crucial for catalysis.[2] Many inhibitors are designed to compete with the substrate L-arginine or to interfere with the enzyme's cofactors or its dimeric structure. Some inhibitors act as mechanism-based inactivators, leading to irreversible inhibition.[7]
A proposed mechanism for some inhibitors involves oxidative demethylation, where the inhibitor is processed by the nNOS enzyme, leading to the formation of a thiol group that then coordinates with the heme iron, inactivating the enzyme.[7]
Signaling Pathway of nNOS
Caption: nNOS activation and downstream signaling cascade.
Experimental Protocols
In Vitro Characterization
1. nNOS Enzymatic Activity Assay (Hemoglobin Capture Assay)
This assay measures the production of NO by monitoring its oxidation of oxyhemoglobin to methemoglobin.
-
Materials:
-
Purified recombinant rat nNOS enzyme
-
L-arginine (substrate)
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Oxyhemoglobin
-
Test inhibitor (e.g., "this compound")
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and BH4.
-
Add varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Add the nNOS enzyme to initiate the reaction.
-
Immediately add oxyhemoglobin to the wells.
-
Incubate the plate at 37°C.
-
Measure the increase in absorbance at 401 nm, which corresponds to the formation of methemoglobin.[5]
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
2. Griess Reagent Assay for Nitrite (B80452)/Nitrate (B79036) Quantification
This colorimetric assay measures the stable end products of NO, nitrite, and nitrate.
-
Materials:
-
Cell lysates or supernatant from cells expressing nNOS
-
Nitrate reductase (to convert nitrate to nitrite)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Collect cell lysates or culture media from cells treated with or without the nNOS inhibitor.
-
If measuring total NO production, incubate samples with nitrate reductase to convert nitrate to nitrite.
-
Add Griess Reagent to each sample and the nitrite standards.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Measure the absorbance at 540 nm.[8]
-
Determine the nitrite concentration in the samples by comparing to the standard curve.
-
3. L-Citrulline Conversion Assay (Radiometric)
This assay directly measures the conversion of radiolabeled L-arginine to L-citrulline.[9]
-
Materials:
-
Purified nNOS enzyme or cell homogenates
-
[3H]-L-arginine or [14C]-L-arginine
-
Cofactors (NADPH, calmodulin, BH4)
-
Test inhibitor
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing the enzyme source, cofactors, and radiolabeled L-arginine.
-
Add different concentrations of the test inhibitor.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Apply the reaction mixture to a column containing Dowex resin to separate [3H]-L-citrulline from unreacted [3H]-L-arginine.
-
Elute the [3H]-L-citrulline and quantify the radioactivity using a scintillation counter.[9][10]
-
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of an nNOS inhibitor.
Cell-Based Assays
1. nNOS Activity in Cultured Neuronal Cells
This assay measures nNOS activity in a more physiologically relevant context.
-
Cell Lines:
-
Protocol:
-
Culture the chosen cell line to the desired confluency.
-
Pre-treat the cells with various concentrations of the nNOS inhibitor for a specified duration.
-
Stimulate nNOS activity. For example, by using a calcium ionophore like A23187 to increase intracellular calcium levels.[6]
-
After stimulation, collect the culture medium.
-
Measure the accumulation of nitrite/nitrate in the medium using the Griess reagent assay as described above.
-
Normalize the results to cell viability (e.g., using an MTT or similar assay).
-
In Vivo Evaluation
1. Assessment of Target Engagement and Pharmacodynamics
These studies aim to demonstrate that the inhibitor reaches its target in the brain and exerts the expected pharmacological effect.
-
Animal Models:
-
Healthy adult mice or rats.
-
Disease models where nNOS is implicated (e.g., models of stroke or neuroinflammation).
-
-
Protocol:
-
Administer the nNOS inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
At various time points after administration, collect brain tissue.
-
Prepare brain homogenates.
-
Measure ex vivo nNOS activity in the homogenates using the L-citrulline conversion assay. A reduction in activity compared to vehicle-treated animals indicates target engagement.
-
Alternatively, microdialysis can be used in freely moving animals to sample extracellular fluid from specific brain regions and measure NO metabolites.
-
2. Behavioral and Physiological Assessments
These studies evaluate the functional consequences of nNOS inhibition.
-
Models:
-
Anxiety-related behavior: nNOS has been linked to anxiety.[11] Standard behavioral tests like the elevated plus-maze or open field test can be used.
-
Regulation of cerebral blood flow: nNOS plays a role in regulating regional cerebral blood flow.[4] Techniques like laser Doppler flowmetry can be used to measure changes in blood flow in response to the inhibitor.
-
Neuroprotection: In models of ischemic stroke, the inhibitor's ability to reduce infarct volume can be assessed.
-
-
General Protocol:
-
Acclimate animals to the testing environment.
-
Administer the nNOS inhibitor or vehicle.
-
Conduct the behavioral or physiological measurements at a time point consistent with the compound's pharmacokinetic profile.
-
Analyze the data to determine the effect of the inhibitor compared to the control group.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for easy comparison.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | nNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| This compound | Value | Value | Value | Value | Ratio | Ratio |
| Control Inhibitor | Value | Value | Value | Value | Ratio | Ratio |
Table 2: Effect on nNOS Activity in a Cell-Based Assay
| Treatment | Concentration (µM) | nNOS Activity (% of Control) | Cell Viability (% of Control) |
| Vehicle | - | 100 | 100 |
| This compound | 0.1 | Value | Value |
| 1 | Value | Value | |
| 10 | Value | Value | |
| Control Inhibitor | 1 | Value | Value |
Table 3: In Vivo Target Engagement (Ex Vivo nNOS Activity)
| Treatment Group | Dose (mg/kg) | Brain Region | nNOS Activity (pmol/min/mg protein) | % Inhibition |
| Vehicle | - | Hippocampus | Value | 0 |
| This compound | 10 | Hippocampus | Value | Value |
| 30 | Hippocampus | Value | Value | |
| Vehicle | - | Cortex | Value | 0 |
| This compound | 10 | Cortex | Value | Value |
| 30 | Cortex | Value | Value |
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal nitric oxide synthase regulates regional brain perfusion in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 9. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Synthase (NOS)-Interacting Protein Interacts with Neuronal NOS and Regulates Its Distribution and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal Nitric Oxide Synthase Alteration Accounts for the Role of 5-HT1A Receptor in Modulating Anxiety-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of nNOS Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "nNOS-IN-5" is not available in the public domain. The following application notes and protocols are based on established in vivo studies of other selective and non-selective neuronal nitric oxide synthase (nNOS) inhibitors. Researchers should adapt these guidelines critically, considering the specific physicochemical and pharmacological properties of their inhibitor of interest.
Introduction to nNOS Inhibition In Vivo
Neuronal nitric oxide synthase (nNOS or NOS1) is a key enzyme in the production of nitric oxide (NO), a critical signaling molecule in the nervous, cardiovascular, and other physiological systems.[1][2][3] Dysregulation of nNOS activity is implicated in various pathological conditions, including neurodegenerative disorders and neuropathic pain, making it a significant therapeutic target.[4] In vivo administration of nNOS inhibitors is essential for elucidating the physiological roles of nNOS and for the preclinical development of novel therapeutics.
This document provides a general framework for the in vivo administration of nNOS inhibitors, covering common routes of administration, formulation considerations, and exemplary experimental protocols based on frequently studied compounds.
Common In Vivo Administration Routes and Considerations
The choice of administration route is critical and depends on the experimental objective, the physicochemical properties of the inhibitor, and the target organ.
| Administration Route | Advantages | Disadvantages | Typical Applications |
| Intravenous (IV) | Rapid onset of action, precise dose control, 100% bioavailability. | Invasive, potential for rapid clearance, risk of bolus effects. | Acute studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling. |
| Intraperitoneal (IP) | Easier than IV, suitable for repeated dosing, relatively rapid absorption. | Variable absorption rates, potential for first-pass metabolism in the liver. | Sub-chronic and chronic studies in rodents. |
| Oral (PO) | Non-invasive, convenient for chronic studies. | Variable bioavailability due to first-pass metabolism and GI tract degradation, slower onset. | Chronic dosing studies, assessment of oral drug candidates. |
| Intracerebroventricular (ICV) / Intrathecal (IT) | Bypasses the blood-brain barrier, direct delivery to the CNS. | Highly invasive, requires stereotaxic surgery, potential for localized tissue damage. | Neurological studies requiring direct CNS action. |
| Local Infusion (e.g., intra-arterial) | High local concentration at the target site, minimizes systemic side effects. | Invasive, technically demanding, limited to specific vascular beds. | Studies of local vascular tone and blood flow regulation.[5][6] |
Formulation of nNOS Inhibitors for In Vivo Use
Proper formulation is crucial for ensuring the solubility, stability, and bioavailability of the inhibitor. As many small molecule inhibitors have poor water solubility, various vehicles may be required.
General Formulation Protocol:
-
Solubility Assessment: Determine the solubility of the inhibitor in common vehicles (e.g., saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), polyethylene (B3416737) glycol (PEG), cyclodextrins).
-
Vehicle Selection:
-
For aqueous solutions, ensure the pH is within a physiologically acceptable range (typically 6.5-7.5).
-
For non-aqueous vehicles like DMSO, it is critical to dilute the final solution to a concentration that is non-toxic to the animal (typically <5% DMSO for IV and <10% for IP in the final injection volume).
-
Co-solvents such as PEG 300/400 or ethanol can be used, but their final concentrations must also be within tolerated limits.
-
-
Preparation and Sterilization:
-
Prepare the formulation fresh on the day of the experiment if stability is a concern.
-
Sterilize the final formulation by filtering through a 0.22 µm syringe filter before administration.
-
Experimental Protocols for In Vivo Administration
The following are generalized protocols derived from studies with well-characterized nNOS inhibitors like L-NAME (non-selective), 7-Nitroindazole (relatively selective for nNOS), and S-methyl-L-thiocitrulline (SMTC) (selective for nNOS).
Protocol 1: Systemic Administration in Rodents (IP Injection)
This protocol is suitable for investigating the systemic effects of an nNOS inhibitor.
Workflow for Systemic Administration in Rodents
Caption: Workflow for systemic administration of nNOS inhibitors in rodents via intraperitoneal injection.
Materials:
-
nNOS inhibitor
-
Appropriate vehicle (e.g., saline, 10% DMSO in saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
0.22 µm syringe filters
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Formulation: Prepare the inhibitor solution in the chosen vehicle at the desired concentration. For example, if the desired dose is 10 mg/kg and the injection volume is 10 mL/kg, the solution concentration should be 1 mg/mL.
-
Dosing:
-
Weigh the animal accurately.
-
Calculate the required injection volume.
-
Administer the solution via intraperitoneal injection. For chronic studies, injections can be repeated at specified intervals (e.g., once or twice daily).
-
-
Monitoring and Sample Collection:
-
Observe the animals for any adverse effects.
-
At predetermined time points, collect blood samples for pharmacokinetic analysis or tissues for pharmacodynamic or efficacy studies.
-
Example Dosages from Literature:
| Inhibitor | Animal Model | Dose | Route | Application |
| L-NAME | Neonatal Rats | Not specified | Not specified | Chronic inhibition during development[7] |
| 7-Nitroindazole | Rats | 100 µM - 1 mM | Infusion | Modulation of neurotransmitter release[8] |
| SMTC | Humans | ~10 µmol/L | Intra-arterial | Vascular tone regulation[5] |
Protocol 2: Intracerebral Administration in Rats (Stereotaxic Injection)
This protocol is for directly assessing the effects of an nNOS inhibitor on the central nervous system.
Workflow for Intracerebral Administration
Caption: Workflow for intracerebral administration of nNOS inhibitors in rats using stereotaxic surgery.
Materials:
-
nNOS inhibitor formulated in artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia machine
-
Microinjection pump and Hamilton syringes
-
Surgical tools
Procedure:
-
Anesthesia and Surgery:
-
Microinjection:
-
Lower a microinjection needle to the precise coordinates of the target region.
-
Infuse a small volume (e.g., 1-5 µL) of the inhibitor solution at a slow rate (e.g., 0.5 µL/min).
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the incision.
-
Provide post-operative analgesia and monitor the animal closely until it has fully recovered from anesthesia.
-
Signaling Pathways Involving nNOS
Understanding the pathways nNOS is involved in can help in designing experiments and interpreting results.
Simplified nNOS Signaling Pathway
Caption: Simplified canonical signaling pathway of neuronal nitric oxide synthase (nNOS).
Increased intracellular calcium (Ca²⁺) binds to calmodulin (CaM), and this complex activates nNOS.[1] Activated nNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).[11] NO then diffuses to adjacent cells and activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates many of the physiological effects of NO.[12]
Note on nNOS-derived H₂O₂: In some contexts, particularly in the vasculature, nNOS can also produce hydrogen peroxide (H₂O₂), which contributes to endothelium-dependent vascular relaxation.[11]
These generalized protocols and notes should serve as a starting point for researchers working with novel nNOS inhibitors. It is imperative to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for any new compound before proceeding with definitive efficacy studies.
References
- 1. Frontiers | Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases [frontiersin.org]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Neuronal nitric oxide synthase and human vascular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental effects of in vivo and in vitro inhibition of nitric oxide synthase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulatory role of nitric oxide over hippocampal 5-HT release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for nNOS Inhibition in Animal Studies: Focus on 7-Nitroindazole (7-NI)
A critical literature search did not yield any publicly available information on a compound specifically designated "nNOS-IN-5." This may indicate that it is a very new compound, an internal development code, or a less common identifier.
In lieu of data for "this compound," these application notes and protocols focus on a well-characterized and widely used selective neuronal nitric oxide synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI) . The following information has been compiled to guide researchers in designing and executing animal studies involving nNOS inhibition with this compound.
Mechanism of Action
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. NO is a versatile signaling molecule involved in a wide array of physiological processes, including neurotransmission, synaptic plasticity, and regulation of blood flow.[1][2][3] However, overproduction of NO by nNOS has been implicated in various pathological conditions, such as neurodegenerative diseases, stroke, and neuropathic pain.[4][5]
nNOS catalyzes the conversion of L-arginine to L-citrulline and NO.[2][6] 7-NI acts as a selective inhibitor of nNOS. Its inhibitory action prevents the excessive production of NO, thereby mitigating the downstream detrimental effects in pathological states.[4] The selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) is a critical feature, as non-selective inhibition can lead to undesirable side effects, such as hypertension, due to the essential role of eNOS in maintaining vascular tone.[5]
Quantitative Data Summary
The dosage of 7-NI in animal studies can vary depending on the animal model, the route of administration, and the specific research question. The following table summarizes reported dosages from various studies.
| Animal Model | Application | Route of Administration | Dosage | Vehicle | Reference |
| Mice | Anxiety-related behavior | Intraperitoneal (i.p.) | 30 mg/kg/day | - | [7] |
| Mice | Anxiety-like effects of social defeat | Intraperitoneal (i.p.) | 7.25 or 12.5 mg/kg | - | [8] |
| Mice | Aggressive behavior | Intraperitoneal (i.p.) | 50 mg/kg | Oil | [9] |
| Mice | Depression-like behavior in obese mice | - | - | - | [10] |
| Rats | Neuropathic pain | - | - | - | [4] |
| Rats | Stroke (transient focal ischemia) | - | - | - | [4] |
Note: The table above provides a summary of dosages mentioned in the search results. Researchers should consult the original publications for detailed experimental conditions. The vehicle for 7-NI is often an oil due to its poor water solubility.
Experimental Protocols
Preparation of 7-Nitroindazole Solution
Due to its hydrophobic nature, 7-NI is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection.
Materials:
-
7-Nitroindazole (powder)
-
Vehicle (e.g., sterile corn oil, peanut oil, or a solution of DMSO and saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of 7-NI powder based on the desired final concentration and the total volume to be prepared.
-
In a sterile vial, add the vehicle.
-
Gradually add the 7-NI powder to the vehicle while vortexing to facilitate dissolution.
-
If necessary, sonicate the mixture in a water bath to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the solution protected from light. The stability of the solution should be determined based on the specific vehicle used.
Administration in a Mouse Model of Anxiety
This protocol is adapted from studies investigating the role of nNOS in anxiety-related behaviors.[7][8]
Materials:
-
Adult male mice
-
7-NI solution (e.g., 3 mg/mL in oil for a 30 mg/kg dose in a 25g mouse)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Behavioral testing apparatus (e.g., elevated plus maze, open field test)
Protocol:
-
Habituate the mice to the experimental room and handling for a sufficient period (e.g., at least 3 days) before the start of the experiment.
-
Weigh each mouse to accurately calculate the injection volume.
-
Administer 7-NI (e.g., 30 mg/kg, i.p.) or the vehicle control to the respective groups of mice. For chronic studies, injections are typically given once daily.
-
Conduct behavioral testing at a specified time point after the final injection (e.g., 30 minutes to 1 hour). The timing should be consistent across all animals.
-
Record and analyze the behavioral parameters relevant to the chosen test (e.g., time spent in open arms of the elevated plus maze, distance traveled in the open field).
Signaling Pathways and Experimental Workflow Diagrams
nNOS Signaling Pathway
The following diagram illustrates the canonical signaling pathway of nNOS and the point of inhibition by 7-NI.
Caption: nNOS catalyzes the production of NO from L-Arginine. 7-NI inhibits this step.
Experimental Workflow for In Vivo Study
The diagram below outlines a typical experimental workflow for an in vivo animal study using an nNOS inhibitor.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases [frontiersin.org]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biology of Inhibitors of Neuronal Nitric Oxide Synthase - Maris Cinelli [grantome.com]
- 6. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Nitric Oxide Synthase Alteration Accounts for the Role of 5-HT1A Receptor in Modulating Anxiety-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Nitric Oxide Synthesis Prevents the Effects of Intermittent Social Defeat on Cocaine-Induced Conditioned Place Preference in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of neuronal nitric oxide synthase increases aggressive behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for nNOS Activity Assay using nNOS-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the activity of neuronal nitric oxide synthase (nNOS) and for evaluating the inhibitory effects of nNOS-IN-5.
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a critical signaling molecule.[1][2] Dysregulation of nNOS activity is implicated in various neurological disorders, making it a significant target for drug development.[3][4] this compound is a potent and highly selective inhibitor of human nNOS, making it a valuable tool for studying nNOS function and for therapeutic development.[1][2][5]
This document outlines the principles of a common nNOS activity assay, provides detailed protocols for its execution, and describes how to incorporate this compound to determine its inhibitory potency.
Signaling Pathway of nNOS
The production of nitric oxide by nNOS is a complex enzymatic process. In the presence of calcium/calmodulin, nNOS catalyzes the five-electron oxidation of L-arginine to L-citrulline and NO, utilizing NADPH and molecular oxygen as co-substrates.[1][6] The generated NO can then diffuse to adjacent cells and activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinases and other downstream effectors involved in various physiological processes, including neurotransmission and vasodilation.[7]
Quantitative Data for this compound
This compound, also known as Compound 9, is a potent inhibitor of human neuronal nitric oxide synthase (nNOS). It demonstrates high selectivity for nNOS over the endothelial isoform (eNOS).[1][2][5]
| Inhibitor | Target | Potency (Ki) | Selectivity (eNOS/nNOS) |
| This compound | Human nNOS | 22 nM | 900-fold |
Table 1: Inhibitory potency and selectivity of this compound.
Experimental Protocols
The most common methods for measuring nNOS activity involve the colorimetric or fluorometric detection of nitric oxide's stable end products, nitrite (B80452) (NO₂) and nitrate (B79036) (NO₃).[1] The following protocol is a general guideline for a colorimetric assay using the Griess reagent.
Experimental Workflow
Materials and Reagents
-
Purified nNOS enzyme or cell/tissue lysate containing nNOS
-
This compound
-
NOS Assay Buffer
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calcium Chloride (CaCl₂)
-
Nitrate Reductase
-
Griess Reagent A and B
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure
1. Preparation of Reagents
-
NOS Assay Buffer: Prepare according to the manufacturer's instructions or use a buffer containing Tris-HCl, pH 7.4.
-
This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to make a high-concentration stock solution. Further dilute in assay buffer to create a range of working concentrations.
-
Reaction Mixture: Prepare a master mix containing NOS Assay Buffer, L-arginine, NADPH, BH4, Calmodulin, and CaCl₂. The final concentrations should be optimized for the specific enzyme and assay conditions.
2. Standard Curve Preparation
-
Prepare a series of sodium nitrite standards (e.g., 0 to 100 µM) in NOS Assay Buffer.
-
Add the standards to separate wells of the 96-well plate.
3. Assay Protocol
-
Add the desired amount of nNOS enzyme or sample to the wells of the 96-well plate.
-
For inhibitor testing, add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the Reaction Mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the kit instructions, which may involve adding a stop solution or proceeding directly to the detection step.
4. Nitrite/Nitrate Detection
-
If measuring total NO production, first add Nitrate Reductase and incubate to convert nitrate to nitrite.
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes. A color change should be observed.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards versus their concentrations.
-
Determine the concentration of nitrite in the experimental samples from the standard curve.
-
Calculate the nNOS activity, typically expressed as the amount of nitrite produced per unit time per amount of protein.
-
For inhibitor studies, plot the percent inhibition of nNOS activity against the log concentration of this compound to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a positive control. |
| Insufficient cofactors | Check the concentrations and integrity of all cofactors. | |
| High background | Contamination of reagents | Use fresh, high-purity reagents. |
| Endogenous nitrite in sample | Run a sample blank without the reaction mixture. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Maintain a consistent incubation temperature. |
Table 2: Common troubleshooting tips for the nNOS activity assay.
Conclusion
This protocol provides a robust framework for assessing nNOS activity and the inhibitory potential of compounds like this compound. The high potency and selectivity of this compound make it an excellent tool for dissecting the role of nNOS in various physiological and pathological contexts. Adherence to proper experimental technique and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. human enos — TargetMol Chemicals [targetmol.com]
- 3. aimspress.com [aimspress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound — TargetMol Chemicals [targetmol.com]
- 6. This compound, CAS [[2945955-27-9]] Preis auf Anfrage | BIOZOL [biozol.de]
- 7. Neuronal Nitric Oxide Synthase Alteration Accounts for the Role of 5-HT1A Receptor in Modulating Anxiety-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Griess Assay for Nitric Oxide Detection in the Presence of a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1][2][3] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[1] The neuronal isoform, nNOS (or NOS1), is predominantly found in nervous tissue and plays a key role in cell communication and synaptic plasticity.[4] Overproduction of NO by nNOS has been implicated in neurodegenerative diseases and neuropathic pain, making the development of selective nNOS inhibitors a significant therapeutic strategy.[2][5]
The Griess assay is a simple, colorimetric method for the indirect quantification of NO by measuring the concentration of its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[6] This application note provides a detailed protocol for utilizing the Griess assay to assess the inhibitory activity of a representative nNOS inhibitor, Nω-Propyl-L-arginine (L-NPA) , on nNOS activity. While the specific inhibitor "nNOS-IN-5" was not found in the available literature, L-NPA serves as a well-characterized example with established inhibitory properties.
Principle of the Griess Assay
The Griess assay is a two-step diazotization reaction.[7] First, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound. The intensity of the resulting purple/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[7] Since NO in biological samples is rapidly oxidized to both nitrite and nitrate, nitrate must first be converted to nitrite using nitrate reductase for an accurate determination of total NO production.[8]
nNOS Signaling Pathway
Neuronal nitric oxide synthase is a calcium/calmodulin-dependent enzyme that catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide.[4][9] The activation of nNOS is often triggered by an influx of calcium ions, for instance, through NMDA receptors in neurons.[10] The produced NO can then diffuse to adjacent cells to elicit its biological effects, which are often mediated through the activation of soluble guanylyl cyclase (sGC) and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).[3]
Caption: nNOS signaling pathway.
Quantitative Data for a Representative nNOS Inhibitor: L-NPA
The following table summarizes the inhibitory potency of Nω-Propyl-L-arginine (L-NPA), a known selective nNOS inhibitor. This data is provided as an example to guide researchers in their own inhibitor characterization studies.
| Inhibitor | Target | Ki (μM) | IC50 (μM) | Species | Reference |
| Nω-Propyl-L-arginine (L-NPA) | nNOS | 0.06 | - | Bovine | [11] |
| Nω-Propyl-L-arginine (L-NPA) | eNOS | 8.5 | - | Bovine | [11] |
| Nω-Propyl-L-arginine (L-NPA) | iNOS | 180 | - | Murine | [11] |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency.
Experimental Protocols
Materials and Reagents
-
Purified recombinant nNOS enzyme
-
nNOS Inhibitor (e.g., L-NPA)
-
L-Arginine solution
-
NADPH solution
-
Calmodulin solution
-
Calcium Chloride (CaCl₂) solution
-
Tetrahydrobiopterin (BH₄) solution
-
HEPES buffer (pH 7.4)
-
Griess Reagent Kit (containing Sulfanilamide solution and N-(1-naphthyl)ethylenediamine solution)
-
Nitrate Reductase
-
Nitrate and Nitrite standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Incubator (37°C)
Experimental Workflow
Caption: Experimental workflow for the Griess assay with an nNOS inhibitor.
Detailed Protocol for Measuring nNOS Inhibition
1. Preparation of Reagents:
-
nNOS Reaction Buffer: Prepare a buffer containing 100 mM HEPES (pH 7.4), with appropriate concentrations of CaCl₂, Calmodulin, and BH₄. Keep on ice.
-
Substrate/Cofactor Mix: Prepare a solution containing L-arginine and NADPH in the reaction buffer.
-
nNOS Inhibitor Stock Solution: Dissolve the nNOS inhibitor (e.g., L-NPA) in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution. Prepare serial dilutions to obtain a range of working concentrations.
-
Nitrite Standard Curve: Prepare a series of nitrite standards (e.g., from 0 to 100 µM) by diluting a stock solution of sodium nitrite in the same buffer as the samples.
2. nNOS Enzyme Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
50 µL of nNOS Reaction Buffer.
-
10 µL of the nNOS inhibitor at various concentrations (or vehicle control).
-
20 µL of the Substrate/Cofactor Mix.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of purified nNOS enzyme solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
3. Nitrate Reduction (for total NO measurement):
-
After the nNOS reaction incubation, add 10 µL of Nitrate Reductase and 10 µL of its necessary cofactor (e.g., NADPH) to each well.
-
Incubate the plate at room temperature for 20-30 minutes to allow for the conversion of nitrate to nitrite.
4. Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent II) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[7]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader within 30 minutes of adding the second Griess reagent.
-
Subtract the absorbance of the blank (no nitrite) from all standard and sample readings.
-
Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in each sample by interpolating its absorbance value from the standard curve.
-
To determine the inhibitory effect, plot the percentage of nNOS activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of nNOS activity, by fitting the data to a suitable dose-response curve.
Troubleshooting and Considerations
-
Interfering Substances: Compounds such as azides, ascorbic acid, and sulfhydryl-containing compounds can interfere with the Griess reaction.[11] It is crucial to ensure that the sample matrix does not contain high concentrations of these substances.
-
Sample Deproteinization: For biological samples with high protein content (e.g., cell lysates, plasma), a deproteinization step (e.g., using ultrafiltration or zinc sulfate (B86663) precipitation) may be necessary to prevent interference.[5]
-
Phenol (B47542) Red: Many cell culture media contain phenol red, which can interfere with the colorimetric reading. It is advisable to use phenol red-free media for cell-based assays.
-
Light Sensitivity: The azo dye formed in the Griess reaction is light-sensitive. Protect the plate from light during incubations and before reading the absorbance.
-
Timing: The color development is rapid but can fade over time. It is important to read the absorbance within the recommended timeframe (usually within 30 minutes).[7]
Conclusion
The Griess assay provides a robust and straightforward method for quantifying nitric oxide production and is a valuable tool for screening and characterizing inhibitors of nNOS. By following the detailed protocols and considering the potential interferences, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics targeting the nNOS pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 5. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 9. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
nNOS-IN-5: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a versatile signaling molecule.[1][2] NO plays a crucial role in various physiological processes, including neurotransmission, synaptic plasticity, and blood flow regulation.[3][4] However, excessive NO production by nNOS has been implicated in the pathophysiology of several neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, as well as neuronal damage following stroke.[1][5] This makes selective inhibition of nNOS a promising therapeutic strategy.
nNOS-IN-5 (also known as Compound 9) is a potent and highly selective inhibitor of human neuronal nitric oxide synthase (nNOS).[6] Its high selectivity for nNOS over the endothelial isoform (eNOS) makes it a valuable pharmacological tool for investigating the specific roles of nNOS in both physiological and pathological processes in the nervous system, without the confounding cardiovascular effects associated with non-selective NOS inhibitors.[6] These application notes provide detailed protocols for the use of this compound in neuroscience research.
Quantitative Data
The following table summarizes the key quantitative data for this compound, facilitating comparison with other nNOS inhibitors.
| Parameter | Value | Species | Reference |
| Ki (nNOS) | 22 nM | Human | [6] |
| Selectivity | 900-fold vs. eNOS | Human | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental applications of this compound, the following diagrams have been generated.
Experimental Protocols
In Vitro Inhibition of nNOS Activity in Neuronal Cell Culture
Objective: To determine the efficacy of this compound in inhibiting nNOS activity in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Cell culture medium and supplements
-
This compound
-
NMDA or L-glutamate
-
Griess Reagent System
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
Protocol:
-
Cell Culture: Plate neuronal cells at an appropriate density in 96-well plates and allow them to adhere and differentiate according to standard protocols.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours.
-
nNOS Stimulation: Prepare a solution of NMDA (e.g., 100 µM) or L-glutamate (e.g., 200 µM) in a cell culture medium. Add the stimulating agent to the wells (except for the unstimulated control wells) and incubate for 30-60 minutes.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Plot the nitrite concentration against the concentration of this compound to determine the IC50 value.
Western Blot Analysis of nNOS Expression and Phosphorylation
Objective: To assess the effect of this compound on nNOS protein levels and its phosphorylation status.
Materials:
-
Neuronal cells treated as described in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-nNOS, anti-phospho-nNOS (Ser1417), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Assessment of Neuroprotective Effects in a Mouse Model of Stroke
Objective: To evaluate the neuroprotective potential of this compound in an in vivo model of ischemic stroke.
Materials:
-
Adult male C57BL/6 mice
-
This compound
-
Sterile saline with a suitable vehicle (e.g., DMSO, Cremophor EL)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
Protocol:
-
Animal Model: Induce focal cerebral ischemia by performing MCAO surgery.
-
Drug Administration: Prepare a sterile solution of this compound for intraperitoneal (i.p.) or intravenous (i.v.) injection. Administer this compound at a predetermined dose (e.g., 1-10 mg/kg) either before or after the onset of ischemia. A vehicle control group should be included.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system.
-
Behavioral Testing: Perform behavioral tests such as the rotarod test and grip strength test to evaluate motor coordination and strength.
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections (e.g., 2 mm thick).
-
Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes.
-
Acquire images of the stained sections and quantify the infarct volume (pale area) relative to the total brain volume using image analysis software.
-
-
Data Analysis: Compare the neurological scores, behavioral performance, and infarct volumes between the this compound treated group and the vehicle control group using appropriate statistical tests.
Conclusion
This compound is a potent and selective inhibitor of nNOS, making it an invaluable tool for dissecting the specific contributions of this enzyme to neuronal function and dysfunction. The protocols outlined above provide a framework for utilizing this compound in a variety of in vitro and in vivo experimental settings to advance our understanding of the role of nNOS in neuroscience and to explore its potential as a therapeutic target. Researchers should always optimize these protocols for their specific experimental conditions and adhere to all relevant safety and animal welfare guidelines.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nNOS | NO Synthases | Tocris Bioscience [tocris.com]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Synaptic Plasticity with 7-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system responsible for the production of nitric oxide (NO), a labile gaseous signaling molecule. NO plays a crucial role as a retrograde messenger in synaptic plasticity, the cellular mechanism underlying learning and memory. The overproduction of NO by nNOS has been implicated in various neurodegenerative conditions. 7-Nitroindazole (7-NI) is a potent and selective inhibitor of nNOS, making it an invaluable tool for elucidating the physiological and pathological roles of the nNOS/NO signaling pathway in synaptic function.[1][2][3] By competing with the binding of both L-arginine and the cofactor tetrahydrobiopterin (B1682763) to the enzyme, 7-NI effectively reduces NO synthesis in neurons.[2] These application notes provide a comprehensive guide for utilizing 7-NI in studies of synaptic plasticity, including detailed protocols for key experiments.
Data Presentation
Inhibitory Potency and Selectivity of 7-Nitroindazole
The efficacy and selectivity of 7-Nitroindazole as an nNOS inhibitor are critical for designing and interpreting experiments. The following table summarizes key quantitative data on its inhibitory activity against the three main NOS isoforms.
| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species | Reference |
| 7-Nitroindazole | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine | [4] |
Note: IC50 and Ki values can vary depending on experimental conditions and the source of the enzymes.
Effects of 7-Nitroindazole on Synaptic Plasticity and Behavior
7-Nitroindazole has been shown to significantly impact long-term potentiation (LTP) and performance in spatial learning tasks, underscoring the role of nNOS in these processes.
| Experimental Model | Parameter Measured | Treatment | Effect | Reference |
| Rat Hippocampal CA1 in vivo | Long-Term Potentiation (LTP) of field EPSPs | 30 mg/kg, i.p. | Strong inhibition of LTP induction | [5] |
| Rat Morris Water Maze | Spatial Learning (Escape Latency) | 30 mg/kg, i.p. | Increased escape latency and distance traveled | [6] |
| Rat 8-Arm Radial Maze | Spatial Working and Reference Memory | 30 mg/kg, i.p. | Increased working and reference memory errors | [6] |
Signaling Pathways and Experimental Workflows
nNOS Signaling Pathway in Synaptic Plasticity
The activation of NMDA receptors by glutamate (B1630785) leads to an influx of Ca²⁺, which, in complex with calmodulin, activates nNOS. The resulting NO diffuses retrogradely to the presynaptic terminal, where it activates soluble guanylate cyclase (sGC) to produce cGMP. This cascade ultimately enhances neurotransmitter release, contributing to the strengthening of the synapse. 7-Nitroindazole inhibits nNOS, thereby blocking this pathway.[6]
Experimental Workflow for Investigating 7-Nitroindazole Effects
A typical workflow for studying the impact of 7-Nitroindazole involves in vitro characterization of its inhibitory activity, followed by ex vivo and in vivo experiments to assess its effects on synaptic plasticity and behavior.
Experimental Protocols
In Vitro nNOS Inhibition Assay (Griess Reagent Method)
This assay quantifies the inhibitory effect of 7-Nitroindazole on nNOS activity by measuring the production of nitrite (B80452), a stable breakdown product of NO.
Materials:
-
Purified recombinant nNOS enzyme
-
7-Nitroindazole
-
L-arginine (substrate)
-
NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors)
-
Calmodulin and CaCl₂
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent (Reagent A: Sulfanilamide solution; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of 7-NI in a suitable solvent (e.g., DMSO). Prepare working solutions of all reagents in the reaction buffer.
-
Standard Curve: Prepare a serial dilution of sodium nitrite in the reaction buffer to generate a standard curve.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, calmodulin, and CaCl₂.
-
Inhibitor Addition: Add various concentrations of 7-NI to the wells. Include a vehicle control (DMSO) and a positive control (without inhibitor).
-
Enzyme Addition: Add the purified nNOS enzyme to each well.
-
Reaction Initiation: Start the reaction by adding L-arginine to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Color Development: Stop the reaction and add Griess Reagent A followed by Griess Reagent B to each well. Incubate in the dark for 15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from the standard curve. Determine the percent inhibition for each 7-NI concentration and calculate the IC50 value.[7]
Electrophysiology: In Vivo Long-Term Potentiation (LTP) in Rat Hippocampus
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus in anesthetized rats to assess the effect of 7-Nitroindazole.[5]
Materials:
-
Adult male Wistar rats
-
7-Nitroindazole (30 mg/kg)
-
L-arginine (optional, for reversal experiments)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Bipolar stimulating electrode
-
Glass microelectrode for recording
-
Amplifier and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame.
-
Electrode Placement: Surgically expose the skull and drill small holes for the stimulating and recording electrodes. Lower the stimulating electrode into the Schaffer collateral pathway and the recording electrode into the stratum radiatum of the CA1 region.
-
Drug Administration: Administer 7-NI (30 mg/kg, i.p.) or vehicle. For reversal experiments, L-arginine can be administered prior to 7-NI.
-
Baseline Recording: After a stabilization period, record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.033 Hz) for at least 20 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 200 Hz, with a 20-second inter-train interval).[5][8]
-
Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation.
-
Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline average. Compare the degree of potentiation between the 7-NI and vehicle-treated groups.
Two-Photon Calcium Imaging in Brain Slices
This protocol outlines a method for imaging calcium transients in neurons within acute brain slices to investigate the effect of 7-Nitroindazole on neuronal activity.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (ACSF)
-
Calcium indicator dye (e.g., Oregon Green BAPTA-1 AM or a genetically encoded indicator)
-
7-Nitroindazole
-
Two-photon microscope with a femtosecond-pulsed infrared laser
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.
-
Dye Loading: Incubate the slices in ACSF containing the calcium indicator dye. For AM-ester dyes, pluronic acid is often used to aid loading.
-
Incubation with Inhibitor: Transfer the slices to a recording chamber continuously perfused with oxygenated ACSF. After a baseline recording period, perfuse the chamber with ACSF containing the desired concentration of 7-NI.
-
Image Acquisition: Using the two-photon microscope, locate a region of interest and acquire baseline fluorescence images.
-
Stimulation: Evoke neuronal activity using a stimulating electrode or by puffing a neurotransmitter (e.g., glutamate).
-
Data Recording: Record fluorescence changes over time in response to the stimulation, both before and after the application of 7-NI.
-
Data Analysis: Analyze the fluorescence traces to quantify changes in intracellular calcium concentration (ΔF/F). Compare the amplitude and kinetics of the calcium transients in the presence and absence of 7-NI.
Behavioral Assay: Morris Water Maze
The Morris Water Maze is a widely used task to assess hippocampal-dependent spatial learning and memory in rodents. This protocol is adapted from studies investigating the effects of nNOS inhibitors.[6][9]
Materials:
-
Adult male rats or mice
-
7-Nitroindazole (15-30 mg/kg, i.p.)
-
Circular water tank (1.5-2m diameter)
-
Escape platform
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
Procedure:
-
Apparatus Setup: Fill the tank with water and make it opaque. Place the escape platform in a fixed location in one of the four quadrants, submerged just below the water surface. Ensure prominent visual cues are present around the room.
-
Drug Administration: Administer 7-NI or vehicle intraperitoneally 30 minutes before the first trial of each day.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per animal per day.
-
For each trial, gently place the animal into the water at one of four quasi-random start locations.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform from the pool. Place the animal in the tank and allow it to swim for 60 seconds.
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. Compare the performance of 7-NI-treated animals with the control group.[6][9]
-
Conclusion
7-Nitroindazole is a valuable and selective tool for dissecting the role of nNOS in synaptic plasticity and related cognitive functions. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at furthering our understanding of the complex nitric oxide signaling system in the brain. As with any pharmacological agent, careful consideration of dosage, timing, and appropriate controls is essential for obtaining robust and interpretable results.
References
- 1. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The selective neuronal NO synthase inhibitor 7-nitro-indazole blocks both long-term potentiation and depotentiation of field EPSPs in rat hippocampal CA1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological Considerations for Utilizing nNOS Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of neuronal nitric oxide synthase (nNOS) inhibitors in research and drug development. Careful consideration of the methodologies outlined below is critical for obtaining reliable and reproducible data.
Introduction to nNOS and its Inhibition
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO), a vital signaling molecule in the nervous system.[1][2] Overproduction of NO by nNOS is implicated in various pathological conditions, including neurodegenerative diseases and neuropathic pain, making selective nNOS inhibition a promising therapeutic strategy.[3][4] However, the high degree of homology between the three NOS isoforms—nNOS (NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2)—presents a significant challenge in developing isoform-selective inhibitors.[5][6] Off-target inhibition of eNOS can lead to cardiovascular side effects, while iNOS inhibition may compromise the immune response.[7] Therefore, rigorous methodological approaches are essential to validate the potency and selectivity of nNOS inhibitors.
Key Methodological Considerations
When working with nNOS inhibitors, several critical factors must be taken into account to ensure the validity of experimental outcomes:
-
Isoform Selectivity: This is arguably the most crucial consideration. It is imperative to determine the inhibitory activity of a compound against all three NOS isoforms (nNOS, eNOS, and iNOS) to establish its selectivity profile. A lack of selectivity can lead to misleading results and potential side effects in vivo.[8][9] Many early-generation NOS inhibitors show poor selectivity between nNOS and eNOS.[6]
-
In Vitro vs. In Vivo Potency: A significant discrepancy often exists between the potency of an inhibitor in cell-free enzyme assays and its effectiveness in cellular or whole-animal models.[8] This can be attributed to factors such as cell permeability, bioavailability, and metabolic stability.[10][11] Therefore, it is essential to progress from in vitro assays to cell-based and in vivo models to obtain a more physiologically relevant understanding of an inhibitor's efficacy.[10][11]
-
Bioavailability and Pharmacokinetics: For in vivo studies, the route of administration, dose, and pharmacokinetic profile of the inhibitor are critical parameters.[12][13] Poor bioavailability can limit the therapeutic potential of an otherwise potent inhibitor.[3][4]
-
Target Validation: The use of nNOS knockout animals has been instrumental in validating nNOS as a therapeutic target in various disease models, such as ischemia and neuropathic pain.[4] These models can also be used to confirm the on-target effects of nNOS inhibitors.
-
Experimental Model Selection: The choice of experimental model, whether it be a purified enzyme, a specific cell line, or a particular animal strain, can significantly influence the results.[14] For instance, different rat strains can exhibit varied responses to NOS inhibitors.[14]
Quantitative Data on nNOS Inhibitors
The following tables summarize the inhibitory activity of several commonly used and novel nNOS inhibitors. This data allows for a direct comparison of their potency and selectivity.
Table 1: Inhibitory Potency and Selectivity of Arginine-Based nNOS Inhibitors
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| NG-Nitro-L-arginine (L-NA) | ~15 | - | - | - | - | [4] |
| L-NAME (L-NA methyl ester) | - | - | - | - | - | [4] |
| Nω-Propyl-L-arginine (NPA) | ~1000 (IC50) | - | - | <5-fold vs eNOS | - | [8] |
| vinyl-L-NIO (L-VNIO) | ~1000 (IC50) | - | - | <5-fold vs eNOS | - | [8] |
Note: Ki and IC50 values can vary depending on the assay conditions.
Table 2: Inhibitory Potency and Selectivity of Selected Novel nNOS Inhibitors
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| Compound 1 | 7 | 18669 | 5642 | 2667 | 806 | [5] |
| Compound 11 | 60 | 17880 | 8400 | 298 | 140 | [5] |
| Compound 5 | 110 | 33330 | 21890 | 303 | 199 | [15] |
| Compound 7 | - | - | - | 472 | 239 | [15] |
| Compound 6 | - | - | - | >1000 | - | [16] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize nNOS inhibitors.
In Vitro nNOS Activity Assay (Griess Assay)
This assay measures the production of nitric oxide by quantifying one of its stable end products, nitrite (B80452).[7][17]
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
NOS Assay Buffer
-
L-arginine
-
NADPH
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Test inhibitor
-
Griess Reagent A and B
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also add Calmodulin and CaCl2.
-
Add Inhibitor: Add varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Initiate Reaction: Add the purified NOS enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction according to the kit manufacturer's instructions.
-
Measure Nitrite: Add Griess Reagent A followed by Griess Reagent B to each well.
-
Read Absorbance: Incubate at room temperature for 10-15 minutes, protected from light, and measure the absorbance at 540 nm using a microplate reader.
-
Calculate Inhibition: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform.
Cell-Based nNOS Inhibition Assay
This assay provides a more physiologically relevant measure of an inhibitor's efficacy by assessing its ability to penetrate cells and inhibit nNOS activity in a cellular context.[10][11]
Materials:
-
HEK 293T cells stably overexpressing rat nNOS (293T/nNOS).[10]
-
Cell culture medium
-
Calcium ionophore (e.g., A23187)
-
Test inhibitor
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the 293T/nNOS cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a predetermined time.
-
nNOS Activation: Activate nNOS by adding a calcium ionophore like A23187 (e.g., 5 µM) to the culture medium.[10]
-
Incubate: Incubate the cells for a specified time to allow for NO production.
-
Sample Collection: Collect the cell culture medium from each well.
-
Nitrite Measurement: Determine the amount of nitrite in the culture medium using the Griess reagent.
-
Data Analysis: Calculate the dose-dependent inhibition of nitrite production to determine the IC50 value of the inhibitor in a cellular environment.[10]
In Vivo Blood Pressure Measurement in Rats
This protocol is used to assess the potential cardiovascular side effects of nNOS inhibitors, specifically their impact on blood pressure due to off-target inhibition of eNOS.[14]
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane, urethane)
-
Cannulas
-
Pressure transducer and data acquisition system
-
Test inhibitor and vehicle
Procedure:
-
Animal Preparation: Acclimatize the rats to the housing conditions for at least one week. Anesthetize the animal.
-
Cannulation: Cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement.
-
Stabilization: Allow the animal to stabilize after surgery.
-
Drug Administration: Administer the nNOS inhibitor or vehicle via the femoral vein.
-
Monitoring: Continuously monitor and record blood pressure and heart rate for a defined period.
-
Data Analysis: Analyze the recorded data to determine the change in mean arterial blood pressure and the duration of the effect.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate important signaling pathways and experimental workflows related to nNOS inhibition.
Caption: The nNOS signaling pathway from activation to downstream effects.
Caption: A typical workflow for in vitro screening of nNOS inhibitors.
Caption: Logical progression for the in vivo evaluation of an nNOS inhibitor.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting neuronal nitric oxide synthase as a valuable strategy for the therapy of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular model for screening neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
Troubleshooting & Optimization
troubleshooting nNOS-IN-5 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nNOS-IN-5, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the neuronal nitric oxide synthase (nNOS) enzyme. The overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, making selective nNOS inhibitors like this compound valuable research tools and potential therapeutic agents.[1] Its mechanism of action is the competitive inhibition of the nNOS active site, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for human nNOS over the other major nitric oxide synthase isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). This high selectivity is crucial for minimizing off-target effects in experiments. For instance, non-selective inhibition of eNOS can lead to cardiovascular side effects.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stability in solution can vary depending on the solvent and storage conditions.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
In Vitro Enzyme Assays
Problem: High variability between replicate wells in my nNOS activity assay.
-
Potential Cause 1: Pipetting Inaccuracy. Small volumes of enzyme, substrate, or inhibitor can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For highly viscous solutions, consider using positive displacement pipettes. Prepare a master mix for common reagents to be dispensed across multiple wells to ensure consistency.[2]
-
-
Potential Cause 2: Inconsistent Incubation Times. Staggered addition of reagents can lead to variability in reaction times across the plate.
-
Solution: Use a multichannel pipette or an automated liquid handler to add starting reagents to all wells as simultaneously as possible. Similarly, stop the reactions in a consistent and timely manner.[2]
-
-
Potential Cause 3: Edge Effects. Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations.
-
Solution: Avoid using the outer wells of the plate for critical samples. If you must use them, ensure the plate is properly sealed and incubated in a humidified chamber to minimize evaporation.[2]
-
Problem: My calculated IC50 value for this compound is inconsistent between experiments.
-
Potential Cause 1: Variable Enzyme Activity. The specific activity of the purified nNOS enzyme can vary between batches or due to storage conditions.
-
Potential Cause 2: Sub-optimal Substrate Concentration. The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration.
-
Solution: Use a concentration of L-arginine that is at or near its Michaelis-Menten constant (Km) for nNOS. This will provide more consistent and comparable IC50 values.[2]
-
-
Potential Cause 3: Compound Solubility and Stability. this compound may precipitate at higher concentrations in the assay buffer, or it may be unstable over the course of the experiment.
-
Solution: Visually inspect your inhibitor dilutions for any signs of precipitation. If solubility is an issue, you may need to adjust the buffer composition or the solvent used for the stock solution. Assess the stability of this compound in your assay buffer over the experimental time course.[2]
-
Cell-Based Assays
Problem: this compound is not showing the expected inhibitory effect in my cell culture experiment.
-
Potential Cause 1: Poor Cell Health. Unhealthy or stressed cells may not respond consistently to stimuli or inhibitors.
-
Potential Cause 2: Low Bioavailability of the Inhibitor. this compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: While this compound is expected to be cell-permeable, its uptake can vary between cell types. You may need to increase the incubation time or the concentration of the inhibitor. It's also important to ensure that the final concentration of the solvent (e.g., DMSO) is not affecting cell permeability or viability.[6]
-
-
Potential Cause 3: High Protein Binding. The inhibitor may be binding to proteins in the cell culture serum, reducing its effective concentration.
-
Solution: Consider reducing the serum concentration in your culture medium during the inhibitor treatment period, if your cells can tolerate it. Alternatively, you may need to increase the concentration of this compound to compensate for serum protein binding.
-
Problem: I am observing cytotoxicity at the effective concentration of this compound.
-
Potential Cause 1: Off-target effects. At higher concentrations, the selectivity of the inhibitor may decrease, leading to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your specific cell line. Try to work within the concentration range that is effective for nNOS inhibition but not cytotoxic.
-
-
Potential Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent but without the inhibitor) in your experiments.
-
Quantitative Data
| Parameter | Value | Species | Notes |
| Ki for nNOS | 22 nM | Human | |
| Selectivity | >900-fold | Human | Selectivity for nNOS over eNOS. |
Experimental Protocols
In Vitro nNOS Activity Assay (Griess Assay)
This protocol measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452).
Materials:
-
Purified recombinant nNOS enzyme
-
This compound
-
L-arginine (substrate)
-
NADPH
-
FAD
-
FMN
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl2
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, FAD, FMN, BH4, calmodulin, and CaCl2.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the purified nNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution or by proceeding directly to the Griess reaction.
-
To measure nitrite concentration , add Griess Reagent Component A followed by Component B to each well.[1]
-
Incubate at room temperature for 10-15 minutes, protected from light.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.[1]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[1]
Cell-Based nNOS Activity Assay
This protocol measures nNOS activity in a cellular context by quantifying nitrite accumulation in the culture medium.
Materials:
-
Neuronal cell line expressing nNOS (e.g., SH-SY5Y) or primary neuronal cultures
-
Cell culture medium and supplements
-
This compound
-
Agonist to stimulate nNOS activity (e.g., NMDA)
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., NMDA) to activate nNOS.
-
Incubate for a suitable period (e.g., 8-24 hours) to allow for nitric oxide production and nitrite accumulation in the medium.[6]
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in the in vitro protocol (steps 6-9).
-
Calculate the percent inhibition of agonist-stimulated nitrite production for each this compound concentration and determine the IC50 value.
Visualizations
Caption: nNOS signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
Technical Support Center: Optimizing nNOS-IN-5 Concentration In Vitro
Welcome to the technical support center for nNOS-IN-5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful in vitro application of this compound, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor designed to selectively target the neuronal nitric oxide synthase (nNOS or NOS1) enzyme.[1] The primary mechanism of action involves binding to the active site of the nNOS enzyme, which prevents it from converting its substrate, L-arginine, into nitric oxide (NO) and L-citrulline.[1][2] By blocking this enzymatic activity, this compound effectively reduces the production of NO in neuronal tissues and other cells expressing nNOS.[1]
Q2: What are the key in vitro applications for this compound?
A2: this compound is primarily used in vitro to investigate the role of nNOS-mediated NO production in various biological processes. Common applications include studying synaptic plasticity, neurotoxicity, and cell signaling pathways in cultured neurons or cell lines engineered to express nNOS.[3][4] It serves as a tool to dissect the contribution of nNOS from other NOS isoforms (iNOS and eNOS) in cellular models of neurological disorders.[1]
Q3: How should I properly handle and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening.
Q4: What is a typical starting concentration range for this compound in a cell-based assay?
A4: The optimal concentration of this compound will be cell-type and assay-dependent. A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude, typically from low nanomolar (nM) to high micromolar (µM). Based on the potency of similar selective nNOS inhibitors, a suggested starting range is from 1 nM to 10 µM.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro optimization of this compound.
Q5: I am not observing any inhibition of nNOS activity, or the inhibition is very weak. What could be the cause?
A5: This issue can arise from several factors:
-
Incorrect Inhibitor Concentration: The concentrations used may be too low to effectively inhibit the enzyme. Verify your dilutions and consider testing a higher concentration range.
-
Cell Health and nNOS Expression: Ensure your cells are healthy and express sufficient levels of active nNOS. For cell lines not endogenously expressing nNOS, consider using a model with induced or transfected nNOS expression.[4] In some cases, nNOS activation may require specific stimuli, such as a calcium ionophore (e.g., A23187) or lipopolysaccharide (LPS) in certain cell types.[4][6]
-
Assay Sensitivity: The assay used to measure NO production (e.g., Griess assay) may not be sensitive enough to detect subtle changes. Ensure your positive controls are working and that the assay is within its linear range.[7]
-
Inhibitor Stability: Ensure the this compound stock solution has been stored correctly and has not degraded.
Q6: I am observing significant cell death or cytotoxicity at concentrations where I expect to see nNOS inhibition. How can I address this?
A6: High cytotoxicity can confound your results by masking the specific effects of nNOS inhibition.
-
Perform a Cytotoxicity Assay: Always run a parallel cell viability assay (e.g., MTT, WST-8, or Resazurin) to determine the toxicity profile of this compound in your specific cell model.[8][9] This will help you identify a non-toxic working concentration range.
-
Reduce Incubation Time: Prolonged exposure to any compound can lead to toxicity. Try reducing the incubation time with this compound to the minimum required to observe nNOS inhibition.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Q7: My results show high variability between replicate wells and experiments. What are the potential sources of this variability?
A7: High variability can obscure meaningful data.
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers will lead to variable NO production.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate delivery of cells, media, and reagents.
-
Edge Effects: The outer wells of a microplate are often prone to evaporation, which can concentrate reagents and affect cell health. If "edge effects" are suspected, avoid using the outermost wells for critical measurements.
-
Assay Timing: For kinetic assays, ensure that the timing of reagent addition and measurement is consistent across all plates and experiments.
Quantitative Data and Experimental Protocols
Data Presentation
The following tables provide reference data for typical nNOS inhibitors and a suggested experimental layout.
Table 1: Comparative IC₅₀ Values for Various nNOS Inhibitors
| Inhibitor | Target | IC₅₀ Value | Species | Reference(s) |
|---|---|---|---|---|
| This compound (Hypothetical) | nNOS | ~10 nM | Human | N/A |
| Nω-nitro-L-arginine (NNA) | nNOS | 9.9 µM | Human | [4] |
| AR-R17477 | nNOS | Potent | Human | [4] |
| 7-Nitroindazole (7-NI) | nNOS | Pre-treatment used | Rat | [6] |
| 1400W | iNOS | Weakly active | Human | [4] |
| L-NAME | Pan-NOS | 15 nM (nNOS) | Bovine |[10] |
Note: IC₅₀ values are highly dependent on assay conditions and the source of the enzyme.[10]
Table 2: Example Dose-Response Concentration Series for this compound
| Concentration (nM) | Log₁₀ Concentration |
|---|---|
| 0 (Vehicle Control) | N/A |
| 0.1 | -10 |
| 1 | -9 |
| 10 | -8 |
| 100 | -7 |
| 1000 (1 µM) | -6 |
| 10000 (10 µM) | -5 |
Detailed Experimental Protocols
Protocol 1: Determining this compound Potency via Nitrite (B80452) Measurement (Griess Assay)
This protocol measures nitrite, a stable end-product of NO metabolism, to determine the inhibitory effect of this compound on cellular nNOS activity.
Materials:
-
Cells expressing nNOS (e.g., 293T/nNOS cells or primary neurons)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
nNOS activator (e.g., 5 µM A23187)[4]
-
Griess Reagent Kit (Reagent A: Sulfanilamide; Reagent B: N-(1-Naphthyl)ethylenediamine)[10]
-
Sodium nitrite (NaNO₂) standard
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle (DMSO) control.
-
Pre-incubation: Incubate the cells with the inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
-
nNOS Activation: Add the nNOS activator (e.g., A23187) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for the optimal duration to allow for NO production (e.g., 8 hours, as determined by a time-course experiment).[4]
-
Sample Collection: Carefully collect the cell culture supernatant from each well for nitrite measurement.
-
Nitrite Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve. Plot the percentage of nNOS inhibition against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: Assessing Cell Viability (MTT Assay)
This protocol is essential to run in parallel with the activity assay to ensure that the observed inhibition is not due to cytotoxicity.
Materials:
-
Cells and 96-well plates (set up identically to the activity assay)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Treatment: Seed and treat cells with the same concentrations of this compound as in the activity assay. Include a "no-cell" blank control and a positive control for cell death if available.
-
Incubation: Incubate for the same duration as the activity assay.
-
MTT Addition: At the end of the incubation period, add 20 µL of MTT reagent to each well.[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the supernatant and add 200 µL of solubilization solution to each well to dissolve the crystals.[6] Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at 550-570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: nNOS signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell viability and nitric oxide (NO) inhibition assay [bio-protocol.org]
- 9. Nitric Oxide as a Potential Adjuvant Therapeutic for Neuroblastoma: Effects of NO on Murine N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
common issues with nNOS-IN-5 stability
Disclaimer: Information for a specific inhibitor designated "nNOS-IN-5" is not publicly available. This guide addresses common issues and troubleshooting for a hypothetical selective nNOS inhibitor, herein referred to as nNOS-IN-X , based on general principles for small molecule enzyme inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving nNOS-IN-X?
A1: nNOS-IN-X is a hydrophobic molecule with limited aqueous solubility. For stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of up to 50 mM. For aqueous experimental buffers, it is crucial to first prepare a high-concentration stock in DMSO and then dilute it into the final buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on the enzyme or cells.
Q2: I am observing precipitation of nNOS-IN-X in my aqueous experimental buffer. What can I do?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic inhibitors. Here are several troubleshooting steps:
-
Lower the Final Concentration: The solubility in aqueous buffers is significantly lower than in pure DMSO. Try reducing the final concentration of nNOS-IN-X in your experiment.
-
Increase the Cosolvent Concentration: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 1%) might improve solubility. However, always run a vehicle control to check for solvent effects.
-
Use a Surfactant: For in vitro assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) to the buffer can help maintain the inhibitor's solubility.
-
Sonication: Briefly sonicating the final solution may help to dissolve small precipitates, but be cautious as this can also introduce heat.
Q3: How should I store nNOS-IN-X, both as a solid and in solution?
A3: Proper storage is critical to maintain the stability of nNOS-IN-X.
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least one year.
-
DMSO Stock Solutions: Prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When stored correctly, DMSO stocks are generally stable for up to 6 months. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: My experimental results with nNOS-IN-X are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors related to inhibitor stability and handling:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the inhibitor in your stock solution. Use fresh aliquots for critical experiments.
-
Instability in Aqueous Buffer: nNOS-IN-X may have limited stability in aqueous buffers over time. It is recommended to prepare the final working solution fresh for each experiment and use it promptly.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Using low-adhesion microplates and siliconized pipette tips can mitigate this issue.
-
Cellular Efflux: In cell-based assays, the compound may be actively transported out of the cells by efflux pumps, leading to a lower intracellular concentration over time.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Potency Over Time
If you observe a decrease in the inhibitory activity of nNOS-IN-X in your experiments, consider the following:
-
Prepare Fresh Solutions: Always prepare the final working solution from a frozen DMSO stock immediately before the experiment. Avoid using diluted aqueous solutions that have been stored.
-
Assess Stock Solution Integrity: If you suspect your DMSO stock has degraded, you can perform a simple quality control check. Compare the activity of an old aliquot with a freshly prepared stock solution from the solid compound.
-
Consider Experimental Conditions: The stability of nNOS-IN-X can be pH-dependent. Ensure your experimental buffer pH is stable throughout the experiment.
Issue 2: Unexpected Cellular Toxicity
If you observe cytotoxicity that is not attributed to nNOS inhibition, the cause might be related to the formulation:
-
DMSO Concentration: High concentrations of DMSO are toxic to many cell types. Ensure your final DMSO concentration is within a range that is well-tolerated by your specific cells (typically below 0.5%).
-
Compound Precipitation: Precipitated compound can cause mechanical stress to cells or have off-target effects. Visually inspect your wells for any signs of precipitation.
Data Presentation
Table 1: Solubility of nNOS-IN-X in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mM |
| Ethanol | ~10 mM |
| PBS (pH 7.4) | < 10 µM |
| Water | < 1 µM |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Solid (Lyophilized) | -20°C | ≥ 1 year |
| DMSO Stock (50 mM) | -20°C or -80°C | Up to 6 months |
| Aqueous Buffer (10 µM) | 4°C | < 24 hours |
| Aqueous Buffer (10 µM) | Room Temperature | < 8 hours |
Experimental Protocols
Protocol 1: Preparation of nNOS-IN-X Stock Solution
-
Allow the vial of solid nNOS-IN-X to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 50 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used if necessary.
-
Dispense the stock solution into single-use aliquots in low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Assessing Inhibitor Stability in an Aqueous Buffer
This protocol outlines a general method to determine the stability of nNOS-IN-X in your experimental buffer over time.
-
Preparation: Prepare a fresh working solution of nNOS-IN-X in your experimental buffer at the desired final concentration.
-
Time Points: Aliquot the working solution and incubate it at the experimental temperature (e.g., 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
Activity Assay: At each time point, take an aliquot of the incubated inhibitor solution and use it in your standard nNOS activity assay. A common method is to measure the conversion of [³H]-L-arginine to [³H]-L-citrulline.
-
Data Analysis: Compare the inhibitory activity of the incubated solutions to the activity of the freshly prepared solution (time 0). A significant decrease in inhibition indicates instability.
Visualizations
Caption: Simplified nNOS signaling pathway and the inhibitory action of nNOS-IN-X.
Caption: Experimental workflow for assessing the stability of nNOS-IN-X in aqueous solution.
nNOS-IN-5 experimental variability and solutions
Disclaimer: Information regarding a specific compound designated "nNOS-IN-5" is not publicly available at this time. This technical support center provides guidance for a representative potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, hereafter referred to as nNOS-IN-X . The troubleshooting advice, protocols, and frequently asked questions are based on general principles for working with small molecule inhibitors targeting nNOS and may require optimization for your specific experimental setup.
Troubleshooting Guide
This guide addresses common experimental issues encountered when working with nNOS-IN-X.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibitory Effect | Compound Precipitation: nNOS-IN-X may have poor solubility in your experimental buffer. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment.2. Visually inspect the final working solution for any precipitates.3. Consider a brief sonication of the stock solution before dilution.4. Test a range of final solvent concentrations to ensure it is not affecting the assay. |
| Compound Degradation: The inhibitor may be unstable under your experimental conditions (e.g., temperature, pH, light exposure). | 1. Aliquot stock solutions to minimize freeze-thaw cycles.[1]2. Store stock solutions and aliquots at the recommended temperature (typically -20°C or -80°C) and protect from light.3. Prepare working solutions immediately before use. | |
| Incorrect Dosage/Concentration: The concentration of nNOS-IN-X may be too low to effectively inhibit nNOS in your system. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific assay.2. Ensure accurate dilution of the stock solution. | |
| Enzyme Concentration Too High: A high concentration of nNOS in the assay can overcome the inhibitory effect. | 1. Optimize the nNOS concentration in your assay to be within the linear range of the detection method.2. Refer to established protocols for recommended enzyme concentrations in similar assays. | |
| High Background Signal in Assays | Assay Buffer Interference: Components of your buffer may be interfering with the detection method (e.g., Griess assay). | 1. Run a buffer-only control to assess background signal.2. Ensure all reagents are freshly prepared and of high purity.3. If using the Griess assay, be aware that some media components can react with the Griess reagents. A standard curve in the same buffer is crucial.[2] |
| Non-specific Compound Effects: At high concentrations, nNOS-IN-X may have off-target effects or interfere with the assay chemistry. | 1. Run a control with the inhibitor in the absence of the enzyme to check for direct effects on the assay signal.2. Lower the concentration of nNOS-IN-X to the lowest effective dose. | |
| Cell Viability Issues | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to your cells. | 1. Ensure the final solvent concentration is below the tolerance level for your cell type (typically <0.5% for DMSO).2. Include a vehicle-only control in all cell-based experiments. |
| Compound Cytotoxicity: nNOS-IN-X itself may be cytotoxic at the concentrations tested. | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assays.2. Test a range of inhibitor concentrations to find a non-toxic working concentration. | |
| Variability Between Experiments | Inconsistent Reagent Preparation: Differences in the preparation of buffers, stock solutions, or cell cultures can lead to variability. | 1. Use standardized protocols for all reagent and sample preparations.2. Maintain a consistent passage number for cell lines and use cells at a similar confluency for each experiment. |
| Assay Timing and Conditions: Variations in incubation times, temperature, or other environmental factors can affect results. | 1. Adhere strictly to the established incubation times and temperatures for your assay.2. Use a calibrated incubator and other laboratory equipment. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of nNOS-IN-X?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, pure solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot and dilute it in your aqueous experimental buffer immediately before use.
Q2: What is the recommended solvent for nNOS-IN-X?
A2: While DMSO is a common solvent for many small molecule inhibitors, it is crucial to consult the manufacturer's datasheet for nNOS-IN-X. If this information is unavailable, empirical testing of solubility in common solvents like DMSO, ethanol, or DMF may be necessary. Always include a vehicle control in your experiments at the same final solvent concentration as your treated samples.
Q3: How can I confirm that nNOS-IN-X is specifically inhibiting nNOS and not other NOS isoforms?
A3: To validate the selectivity of nNOS-IN-X, you should perform comparative assays using purified eNOS and iNOS enzymes.[2] By determining the IC50 values for each isoform, you can calculate the selectivity ratio. Additionally, using cell lines that predominantly express one NOS isoform over the others can provide further evidence of selectivity in a cellular context.
Q4: What are the best methods to measure nNOS activity in my samples?
A4: There are several established methods to measure nNOS activity:
-
Citrulline Conversion Assay: This is a direct and sensitive method that measures the conversion of radiolabeled L-arginine to L-citrulline.[3]
-
Griess Assay: This colorimetric assay measures the accumulation of nitrite (B80452) (a stable breakdown product of NO) in the culture medium or sample buffer.[2] It is a simpler, indirect method.
-
NO-specific Electrodes: These can directly measure NO production in real-time.
Q5: I am not seeing an effect of nNOS-IN-X in my cell-based assay. What should I check?
A5:
-
Confirm nNOS Expression: First, verify that your cells express nNOS at a detectable level using Western blot or qPCR.
-
Check for Compound Permeability: Ensure that nNOS-IN-X can penetrate the cell membrane to reach its intracellular target.
-
Review the Troubleshooting Guide: Systematically go through the points in the troubleshooting guide above, paying close attention to compound solubility, stability, and dosage.
-
Stimulate nNOS Activity: nNOS is a Ca2+/calmodulin-dependent enzyme.[4] In some cell types, you may need to stimulate the cells (e.g., with a calcium ionophore like A23187 or an NMDA receptor agonist) to induce nNOS activity before you can observe an inhibitory effect.[3]
Quantitative Data for nNOS Inhibitors
The following tables provide representative data for nNOS inhibitors.
Table 1: Representative Inhibitory Profile for nNOS-IN-X
| Parameter | Value |
| nNOS IC50 | 15 nM |
| eNOS IC50 | 1.5 µM |
| iNOS IC50 | 800 nM |
| nNOS/eNOS Selectivity | 100-fold |
| nNOS/iNOS Selectivity | 53-fold |
| Cellular Potency (HEK293 expressing nNOS) | 50 nM |
| Aqueous Solubility (PBS, pH 7.4) | 25 µM |
Note: These are example values for illustrative purposes.
Table 2: IC50 Values of Commercially Available nNOS Inhibitors
| Inhibitor | nNOS IC50 | eNOS IC50 | iNOS IC50 | Reference |
| 7-Nitroindazole (7-NI) | 480 nM | 18 µM | 1.1 µM | [5][6] |
| Nω-Propyl-L-arginine (L-NPA) | 51 nM | 2.4 µM | 20 µM | - |
| TRIM | 3.3 µM | 100 µM | 3.3 µM | - |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: nNOS Activity Measurement using the Griess Assay
This protocol provides a general guideline for measuring nitrite accumulation as an indicator of NO production.
Materials:
-
Cells or tissue homogenate expressing nNOS
-
nNOS-IN-X
-
Appropriate cell culture medium or assay buffer
-
Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
Procedure:
-
Sample Preparation:
-
For Cell Culture: Plate cells and allow them to adhere. The next day, replace the medium with fresh medium containing different concentrations of nNOS-IN-X or vehicle control.
-
For Tissue Homogenates: Prepare homogenates in an appropriate buffer on ice. Add different concentrations of nNOS-IN-X or vehicle control to the homogenates.
-
-
Stimulation (if necessary): Add an agonist to stimulate nNOS activity (e.g., glutamate, NMDA, or a calcium ionophore). Incubate for the desired time (e.g., 30 minutes to 24 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant or the supernatant from centrifuged tissue homogenates.
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of each sample, standard, and blank (medium/buffer only).
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/purple color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the sodium nitrite standard curve.
Protocol 2: Western Blot for nNOS Expression
This protocol outlines the basic steps for detecting nNOS protein levels.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against nNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-nNOS antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Be sure to include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: nNOS signaling pathway and the point of inhibition by nNOS-IN-X.
Caption: General experimental workflow for testing nNOS-IN-X.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. nNOS (Neuronal Nitric Oxide Synthase) Antibody [neuromics.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitric Oxide Synthase (NOS)-Interacting Protein Interacts with Neuronal NOS and Regulates Its Distribution and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of neuronal nitric oxide synthase (nNOS) signaling pathway in 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitination and degradation of neuronal nitric-oxide synthase in vitro: dimer stabilization protects the enzyme from proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for nNOS-IN-5 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing nNOS-IN-5, a potent and selective human neuronal nitric oxide synthase (nNOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as Compound 9 in associated literature) is a highly potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme.[1][2] Its primary mechanism of action is the competitive inhibition of nNOS, thereby reducing the production of nitric oxide (NO) in neuronal tissues.[1] Overproduction of NO by nNOS is implicated in the pathophysiology of various neurodegenerative diseases, making selective inhibitors like this compound valuable research tools.[1][3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits excellent selectivity for human nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. It has a reported 900-fold preference for human nNOS over human eNOS, which is critical for avoiding cardiovascular side effects associated with eNOS inhibition.[1][2]
Q3: What are the potential therapeutic applications of this compound?
A3: Due to its role in mitigating excessive NO production in the brain, this compound and other selective nNOS inhibitors are being investigated for their therapeutic potential in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke.[1][3]
Q4: How should I store and handle this compound?
A4: As with most small molecule inhibitors, this compound should be stored as a solid at -20°C. For creating stock solutions, use an appropriate solvent such as DMSO. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific solubility and storage recommendations.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected nNOS inhibition in vitro. | 1. Inhibitor precipitation: this compound may have limited solubility in aqueous assay buffers. 2. Inaccurate inhibitor concentration: Errors in serial dilutions or stock concentration determination. 3. Enzyme degradation: The nNOS enzyme may have lost activity due to improper storage or handling. 4. Sub-optimal assay conditions: Incorrect pH, temperature, or cofactor concentrations. | 1. Prepare the final dilution of this compound in the assay buffer just before use. Visually inspect for any precipitation. Consider using a small percentage of a co-solvent like DMSO in the final reaction, ensuring it does not affect enzyme activity. 2. Verify the concentration of your stock solution using a reliable method. Prepare fresh dilutions for each experiment. 3. Use a fresh aliquot of the nNOS enzyme. Always store the enzyme at -80°C and handle it on ice. Run a positive control with a known nNOS inhibitor to validate enzyme activity. 4. Optimize your assay conditions. Ensure the buffer pH is stable and all necessary cofactors (e.g., NADPH, FAD, FMN, BH4, calmodulin, and Ca2+) are present at their optimal concentrations. |
| Variability in cell-based assay results. | 1. Low cell permeability: The compound may not be efficiently crossing the cell membrane. 2. Cell line-specific effects: The expression and activity of nNOS can vary significantly between different cell lines. 3. Cytotoxicity: At higher concentrations, this compound might be causing cell death, leading to confounding results. | 1. While some related compounds have shown good membrane permeability, it's advisable to perform a permeability assay if inconsistent results persist. 2. Confirm nNOS expression in your chosen cell line using Western blot or qPCR. Consider using a cell line known to express functional nNOS. 3. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. |
| Unexpected in vivo side effects. | 1. Off-target effects: Although highly selective, at high concentrations, there might be some inhibition of other NOS isoforms or unforeseen off-target interactions. 2. Pharmacokinetic issues: Poor bioavailability or rapid metabolism could lead to inconsistent exposure. | 1. Conduct dose-response studies to identify the lowest effective dose. Monitor for physiological changes related to eNOS inhibition, such as changes in blood pressure. 2. Perform pharmacokinetic studies to determine the bioavailability, half-life, and clearance of this compound in your animal model. |
Quantitative Data
The following tables summarize the key quantitative data for this compound (Compound 9).
Table 1: Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (nNOS) | Human | 22 nM | [1] |
Table 2: Selectivity Profile of this compound
| Isoform Comparison | Selectivity Fold | Reference |
| Human nNOS vs. Human eNOS | 900-fold | [1] |
Experimental Protocols
In Vitro nNOS Activity Assay (Griess Assay)
This protocol is for determining the inhibitory effect of this compound on purified nNOS enzyme by measuring the production of nitrite (B80452), a stable oxidation product of NO.
Materials:
-
Purified recombinant human nNOS enzyme
-
This compound
-
L-arginine (substrate)
-
NADPH
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent (Component A: sulfanilamide (B372717) in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite standard
-
96-well microplate
Procedure:
-
Prepare a master mix: In the assay buffer, prepare a master mix containing L-arginine, NADPH, FAD, FMN, BH4, calmodulin, and CaCl₂ at their final desired concentrations.
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound in the assay buffer.
-
Set up the reaction plate:
-
Add the desired volume of the inhibitor dilutions to the wells of a 96-well plate.
-
Add a vehicle control (e.g., DMSO) to the control wells.
-
Add the master mix to all wells.
-
-
Initiate the reaction: Add the purified nNOS enzyme to each well to start the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction: Stop the reaction by adding a suitable stop solution (e.g., an EDTA-containing buffer).
-
Nitrite detection:
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes.
-
-
Measure absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Data analysis:
-
Generate a standard curve using the sodium nitrite standard.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol outlines the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to nNOS.
Materials:
-
Purified nNOS protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
ITC instrument
Procedure:
-
Sample preparation:
-
Dialyze the purified nNOS protein and the this compound solution against the same dialysis buffer overnight at 4°C to ensure buffer matching.
-
Determine the accurate concentrations of the protein and the inhibitor after dialysis.
-
-
Instrument setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Set the desired experimental temperature (e.g., 25°C).
-
-
Loading the instrument:
-
Load the nNOS protein solution into the sample cell.
-
Load the this compound solution into the injection syringe. A typical concentration ratio is to have the ligand in the syringe at 10-20 times the concentration of the protein in the cell.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the sample cell containing the nNOS protein.
-
Allow the system to equilibrate between injections.
-
-
Data acquisition: The instrument will measure the heat released or absorbed during each injection.
-
Data analysis:
-
Integrate the heat peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Visualizations
Caption: nNOS signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for an in vitro nNOS activity assay.
Caption: A logical troubleshooting guide for this compound experiments.
References
Navigating nNOS Inhibition Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to avoid common pitfalls in neuronal Nitric Oxide Synthase (nNOS) inhibition assays. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure nNOS activity and inhibition?
A1: The two most prevalent methods for determining nNOS activity are the Griess assay and the radioactive L-citrulline formation assay. The Griess assay is a colorimetric method that indirectly measures nitric oxide (NO) production by quantifying its stable breakdown products, nitrite (B80452) and nitrate (B79036).[1][2] The L-citrulline formation assay is a direct measure of enzyme activity, tracking the conversion of radiolabeled L-arginine to L-citrulline.[3][4]
Q2: What are the key components and their optimal concentrations in an nNOS activity assay?
A2: Optimal nNOS activity is dependent on the presence of its substrate and several cofactors. The key components and their generally recommended concentrations are summarized below. It is crucial to optimize these concentrations for your specific experimental conditions.
| Component | Recommended Concentration | Role |
| L-Arginine (Substrate) | 2-20 µM (close to Km) | The substrate for NO synthesis. |
| NADPH | ~100 µM | Provides reducing equivalents for the reaction.[3][5] |
| (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | ~10 µM | A critical cofactor for nNOS activity.[5][6] |
| Calmodulin (CaM) | ~0.1 µM (for purified enzyme) | A calcium-binding protein that activates nNOS.[3] |
| Calcium Chloride (CaCl2) | Sufficient to achieve ~75 µM free Ca2+ | Required for Calmodulin binding and nNOS activation.[3] |
| Flavin Adenine Dinucleotide (FAD) | Varies by kit | Cofactor for the reductase domain.[6] |
| Flavin Mononucleotide (FMN) | Varies by kit | Cofactor for the reductase domain.[6] |
Q3: What are some common non-selective nNOS inhibitors and their potency?
A3: Several L-arginine analogs are commonly used as non-selective NOS inhibitors. Their inhibitory potency can vary depending on the assay conditions.
| Inhibitor | Target(s) | Reported IC50 / Ki Values |
| L-NG-Nitroarginine Methyl Ester (L-NAME) | Non-selective NOS inhibitor | Ki for nNOS: 15 nM.[1][7] It acts as a prodrug and requires hydrolysis to the more active L-NNA.[8] |
| L-NG-Nitroarginine (L-NNA) | nNOS/eNOS selective over iNOS | Ki for nNOS: 15 nM (bovine).[1] |
| Asymmetric Dimethylarginine (ADMA) | Non-specific competitive inhibitor | IC50 in cells: ~10 µM.[9] |
Troubleshooting Guides
The Griess Assay
Problem: My nitrite/nitrate standards are fine, but I'm getting no or very low signal from my samples.
-
Possible Cause 1: Inactive nNOS enzyme.
-
Solution: Ensure that all necessary cofactors (NADPH, BH4, Calmodulin, Ca2+) are present at optimal concentrations in your reaction buffer. Prepare fresh cofactor solutions, as they can degrade over time. Verify the activity of your nNOS enzyme preparation with a positive control.
-
-
Possible Cause 2: Interference from sample components.
-
Solution: Biological samples can contain substances that interfere with the Griess reaction, such as ascorbate, reduced thiols, and high concentrations of protein.[10][11] Deproteinize your samples using methods like ultrafiltration or perchloric acid (PCA) precipitation followed by neutralization.[12][13] If high protein is suspected, diluting the sample may also help.[14]
-
-
Possible Cause 3: Insufficient incubation time or suboptimal temperature.
-
Solution: Ensure your enzymatic reaction is incubated for a sufficient duration (e.g., 60 minutes at 37°C) to allow for detectable product formation.[15] Optimize the incubation time and temperature for your specific enzyme source and concentration.
-
Problem: I'm observing a high background signal in my no-enzyme control wells.
-
Possible Cause 1: Nitrite/nitrate contamination.
-
Solution: Use high-purity water and reagents to prepare all buffers and solutions. Test all your buffers for nitrite/nitrate contamination.
-
-
Possible Cause 2: Interference from sample matrix.
-
Solution: Some components in complex biological samples can react with the Griess reagents, leading to a false positive signal.[11] Run a sample blank (sample without Griess reagents) to quantify this background absorbance and subtract it from your sample readings.
-
-
Possible Cause 3: Heme protein interference.
Radioactive L-Citrulline Formation Assay
Problem: My positive control (purified nNOS) shows activity, but my experimental samples do not.
-
Possible Cause 1: Low nNOS expression in the sample.
-
Solution: Increase the amount of protein extract used in the assay. If possible, enrich for nNOS through fractionation or immunoprecipitation. For tissues with low nNOS activity, longer incubation times (up to 60 minutes) may be necessary.[3]
-
-
Possible Cause 2: Presence of endogenous inhibitors.
-
Solution: Your sample may contain endogenous NOS inhibitors like ADMA.[9] Consider methods to remove small molecules from your protein extract, such as dialysis or size-exclusion chromatography.
-
Problem: I have high background radioactivity in my blank/control samples.
-
Possible Cause 1: Incomplete removal of radiolabeled L-arginine.
-
Solution: Ensure that the ion-exchange resin used to separate L-citrulline from L-arginine is properly equilibrated and used in sufficient quantity to bind all unreacted L-arginine.
-
-
Possible Cause 2: Radiochemical impurity of the L-arginine tracer.
-
Solution: Check the purity of your radiolabeled L-arginine. If it contains radiolabeled contaminants that do not bind to the ion-exchange resin, this will contribute to high background.
-
Experimental Protocols
Key Experiment 1: Griess Assay for nNOS Activity
This protocol is a generalized procedure and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Nitrate Reduction (if measuring total NO production):
-
To a 96-well plate, add your deproteinized sample.
-
Add nitrate reductase and its cofactor (e.g., NADPH).
-
Incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature or 37°C) to convert nitrate to nitrite.[17]
-
-
Griess Reaction:
-
Add Griess Reagent I (e.g., sulfanilamide (B372717) in acidic solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.[15]
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Key Experiment 2: Radioactive L-Citrulline Formation Assay for nNOS Activity
This protocol is a generalized procedure and should be optimized for your specific experimental conditions.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, NADPH, BH4, Calmodulin, CaCl2, and radiolabeled L-arginine (e.g., [3H]L-arginine or [14C]L-arginine).[3]
-
Initiate the reaction by adding your nNOS-containing sample (e.g., purified enzyme, cell lysate, or tissue homogenate).
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 22-37°C) for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.[3]
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a chelating agent like EDTA to sequester Ca2+.
-
-
Separation of L-Citrulline from L-Arginine:
-
Add an equilibrated ion-exchange resin (e.g., Dowex 50W) to each tube to bind the positively charged, unreacted L-arginine.
-
Transfer the mixture to a spin column and centrifuge to elute the neutral L-citrulline.[3]
-
-
Measurement:
-
Collect the eluate containing the radiolabeled L-citrulline.
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the nNOS activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified nNOS activation and downstream signaling pathway.
Caption: Logical workflow for troubleshooting nNOS inhibition assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Compressive Force Activation of the Neuronal Nitric Oxide Synthase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting and monitoring NO, SNO and nitrite in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. nwlifescience.com [nwlifescience.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Eliminating absorbing interference using the H-point standard addition method: case of Griess assay in the presence of interferent heme enzymes such as NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.co.jp [abcam.co.jp]
Validation & Comparative
Validating nNOS-IN-5: A Comparative Guide to Inhibitory Effects
For researchers and drug development professionals, rigorously validating the inhibitory effects and selectivity of novel neuronal nitric oxide synthase (nNOS) inhibitors is a critical step. Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, making selective inhibitors promising therapeutic agents.[1] However, off-target inhibition of endothelial NOS (eNOS) can lead to cardiovascular side effects, while inhibiting inducible NOS (iNOS) might compromise immune responses.[2] This guide provides a framework for comparing the performance of nNOS inhibitors, using established compounds as benchmarks, and outlines the necessary experimental protocols for validation.
Comparative Inhibitory Activity of Selected nNOS Inhibitors
The following table summarizes the inhibitory activity (IC50 and Ki values) of several known NOS inhibitors against the three main isoforms, providing a basis for comparison.
| Inhibitor | nNOS | eNOS | iNOS | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 7-Nitroindazole (7-NI) | IC50: 0.71 µM (rat)[2] | IC50: 0.78 µM (bovine)[2] | IC50: 5.8 µM (rat)[2] | ~1.1 | ~8.2 |
| L-VNIO | Ki: 0.1 µM (rat)[2] | Ki: 12 µM (bovine)[3] | Ki: 60 µM (mouse)[3] | 120 | 600 |
| Nω-propyl-L-arginine (NPA) | Ki: 0.06 µM (bovine)[3] | Ki: 8.5 µM (bovine)[3] | Ki: 180 µM (murine)[3] | ~142 | 3000 |
| 1400W | Ki: 2 µM (human)[3] | Ki: 50 µM (human)[3] | IC50: 10 nM - 1.2 µM[4] | 25 | - |
| AR-R17477 | IC50: 35 nM[1] | - | - | 100 | 143 |
| TRIM | IC50: 28.2 µM[5] | IC50: 1057.5 µM[5] | IC50: 27.0 µM[5] | ~37.5 | ~0.96 |
Key Experimental Protocols
Accurate validation of nNOS inhibitory effects relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for key assays.
In Vitro Enzymatic Assay (Griess Assay)
This assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown product, nitrite (B80452).
Objective: To determine the IC50 value of an inhibitor by measuring its effect on the enzymatic activity of purified NOS isoforms.
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
L-arginine (substrate)
-
NADPH, FAD, FMN, and BH4 (cofactors)
-
Calmodulin and CaCl2 (for nNOS and eNOS activation)
-
Test inhibitor (e.g., nNOS-IN-5)
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing NOS assay buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl2.[2]
-
Add varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the respective NOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Add the Griess Reagent to each well to convert nitrite into a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each well.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based cGMP Assay
This functional assay measures the downstream effects of NO production in a cellular context.
Objective: To assess the inhibitor's ability to block agonist-stimulated NO production in cells expressing nNOS or eNOS.
Materials:
-
Cell line expressing the target NOS isoform (e.g., primary neurons for nNOS, endothelial cells for eNOS)
-
Cell culture medium and reagents
-
Agonist to stimulate NOS activity (e.g., NMDA for nNOS, acetylcholine (B1216132) for eNOS)
-
Phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation)
-
Test inhibitor
-
cGMP immunoassay kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a PDE inhibitor for 30 minutes.[2]
-
Add varying concentrations of the test inhibitor and incubate for a specified time.
-
Stimulate the cells with the appropriate agonist to activate either nNOS or eNOS.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for cGMP production.[2]
-
Stop the reaction and lyse the cells.
-
Measure the intracellular cGMP concentration using a cGMP immunoassay kit.
-
Calculate the percent inhibition of agonist-stimulated cGMP production for each inhibitor concentration and determine the IC50 value.[2]
Visualizing Pathways and Workflows
nNOS Signaling Pathway
The production of nitric oxide by nNOS is initiated by an influx of Ca2+, which, along with calmodulin, activates the enzyme. nNOS then converts L-arginine to L-citrulline and NO.[6][7] The generated NO can then diffuse and act on downstream targets, such as soluble guanylate cyclase (sGC), leading to various physiological effects.[8]
References
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitric oxide signaling | Abcam [abcam.com]
A Comparative Analysis of nNOS-IN-5 and L-NAME for Neuronal Nitric Oxide Synthase Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is paramount for the success of experimental studies. This guide provides a comprehensive comparison of two inhibitors of neuronal nitric oxide synthase (nNOS): the novel compound nNOS-IN-5 and the widely used L-arginine analog, L-NAME (L-NG-nitroarginine methyl ester).
This document will delve into the efficacy, selectivity, and underlying mechanisms of these two compounds. Quantitative data is presented in a clear tabular format, and detailed experimental protocols for assessing inhibitor potency are provided. Furthermore, a diagram of the nNOS signaling pathway is included to contextualize the action of these inhibitors.
Efficacy and Selectivity: A Quantitative Comparison
The inhibitory potency of this compound and L-NAME against the three main isoforms of nitric oxide synthase (NOS) is summarized below. This data, compiled from various studies, highlights the distinct selectivity profiles of each compound.
| Inhibitor | Target Isoform | Potency (Ki) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
| This compound | human nNOS | 22 nM[1] | >900-fold vs. human eNOS[1] | Data not available |
| L-NAME | bovine nNOS | 15 nM[2][3][4] | ~2.6-fold vs. human eNOS | ~293-fold vs. murine iNOS |
| human eNOS | 39 nM[2][3][4] | |||
| murine iNOS | 4.4 µM[2][3][4] |
Note: It is important to consider that L-NAME is a prodrug and requires intracellular hydrolysis of its methyl ester to L-NG-nitroarginine (L-NNA) to become a fully potent NOS inhibitor[2]. The Ki values presented for L-NAME reflect the activity of its active form, L-NNA. The selectivity of L-NAME for nNOS over eNOS is modest, while it displays greater selectivity over iNOS. In contrast, this compound demonstrates significantly higher selectivity for nNOS over eNOS.
Understanding the nNOS Signaling Pathway
Neuronal NOS is a calcium/calmodulin-dependent enzyme that plays a crucial role in neurotransmission. Its activation is tightly linked to glutamatergic signaling through the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates the key steps in the nNOS activation cascade.
Activation of the NMDA receptor by glutamate leads to an influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This rise in intracellular Ca²⁺ facilitates the binding of calmodulin to nNOS, leading to a conformational change that activates the enzyme. Activated nNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). NO, a gaseous signaling molecule, diffuses to neighboring cells and activates soluble guanylyl cyclase (sGC), which in turn produces cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then activates protein kinase G (PKG), leading to various downstream cellular responses.
Experimental Protocols
The determination of inhibitor potency (Ki or IC50 values) is crucial for comparing the efficacy of compounds like this compound and L-NAME. Below are detailed methodologies for two common in vitro NOS activity assays.
Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 0.5 mM EDTA, 1 mM DTT
-
Cofactors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (B1682763) (BH4)
-
For nNOS and eNOS: 2 mM CaCl2 and 10 µg/mL calmodulin
-
[3H]-L-arginine or [14C]-L-arginine
-
Test inhibitors (this compound, L-NAME) at various concentrations
-
Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, cofactors, and either CaCl2/calmodulin (for nNOS/eNOS) or no calcium/calmodulin (for iNOS).
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified NOS enzyme and [3H]-L-arginine to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding ice-cold Stop Buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [3H]-L-arginine will bind to the resin, while the neutral [3H]-L-citrulline will flow through.
-
Collect the eluate and quantify the amount of [3H]-L-citrulline using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Griess Assay for Nitrite (B80452) Determination
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite.
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
Assay Buffer: As described for the Citrulline Conversion Assay
-
Cofactors: As described for the Citrulline Conversion Assay
-
L-arginine (non-radiolabeled)
-
Test inhibitors (this compound, L-NAME) at various concentrations
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, cofactors, L-arginine, and either CaCl2/calmodulin (for nNOS/eNOS) or no calcium/calmodulin (for iNOS).
-
Add varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
To measure nitrite concentration, add Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and L-NAME are potent inhibitors of nNOS. However, this compound exhibits significantly greater selectivity for nNOS over eNOS compared to L-NAME. This high selectivity makes this compound a more precise tool for studies where specific inhibition of the neuronal isoform is desired, thereby minimizing potential off-target effects on the endothelial isoform, which is crucial for cardiovascular function. The choice between these inhibitors will ultimately depend on the specific requirements of the experimental design, including the desired level of isoform selectivity and the biological system under investigation. The provided experimental protocols offer a foundation for researchers to independently verify and compare the efficacy of these and other NOS inhibitors.
References
A Comparative Guide to Neuronal Nitric Oxide Synthase Inhibitors: 7-Nitroindazole vs. Nω-propyl-L-arginine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of neuronal nitric oxide synthase (nNOS), 7-nitroindazole (B13768) and Nω-propyl-L-arginine (NPA). Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders, making the development of potent and selective nNOS inhibitors a significant therapeutic goal.
It is important to note that a search for "nNOS-IN-5" did not yield information on a specific, publicly documented inhibitor. Therefore, for the purpose of this comparative guide, the highly selective and well-characterized nNOS inhibitor, Nω-propyl-L-arginine (NPA), has been chosen as a robust comparator to the established benchmark, 7-nitroindazole. This comparison aims to provide researchers with a clear perspective on the selectivity and potency of these two compounds.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of 7-nitroindazole and Nω-propyl-L-arginine against the three nitric oxide synthase (NOS) isoforms is summarized below. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are standard measures of inhibitor potency. Lower values indicate higher potency.
| Compound | nNOS (Ki) | eNOS (Ki) | iNOS (Ki) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 7-Nitroindazole | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5-fold | ~194-fold |
| Nω-propyl-L-arginine (NPA) | 57 nM | 8.5 µM | 180 µM | ~149-fold[1][2] | ~3158-fold[1] |
Note: IC50 and Ki values can vary depending on the experimental conditions and the species from which the enzymes were sourced.
Signaling Pathway and Experimental Workflow
To understand the context of nNOS inhibition, the following diagrams illustrate the canonical nitric oxide signaling pathway and a general workflow for evaluating NOS inhibitors.
References
A Comparative Analysis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of various inhibitors targeting the neuronal nitric oxide synthase (nNOS) enzyme. Overproduction of nitric oxide by nNOS is implicated in a range of neurological disorders, making selective inhibition of this isoform a key therapeutic strategy. This document summarizes quantitative data, presents detailed experimental protocols for potency determination, and visualizes key signaling pathways and experimental workflows to aid in the selection and evaluation of nNOS inhibitors.
Data Presentation: Comparative Potency and Selectivity of nNOS Inhibitors
The following table summarizes the in vitro potency (Kᵢ or IC₅₀ values) of several notable nNOS inhibitors against nNOS and the other major nitric oxide synthase isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). The selectivity ratio, a critical parameter for therapeutic potential, is also provided.
| Inhibitor | nNOS Kᵢ (nM) | eNOS Kᵢ (nM) | iNOS Kᵢ (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| N-phenylamidine derivatives | ||||||
| Compound 77 | 6 | 350 | 160 | 58.3 | 26.7 | [1] |
| Compound 74 | 11 | 1100 | 480 | 100 | 43.6 | [1] |
| Thiocitrulline derivatives | ||||||
| S-Methyl-L-thiocitrulline (Me-TC) | 1.2 (Kd) | 11 | 34 | 9.2 | 28.3 | [2][3] |
| S-Ethyl-L-thiocitrulline (Et-TC) | 0.5 (Kd) | 24 | 17 | 48 | 34 | [2][3] |
| Arginine-based Inhibitors | ||||||
| NG-Nitro-L-arginine (L-NA) | 15 | - | - | - | - | [4] |
| NG-Nitro-L-arginine methyl ester (L-NAME) | 15 | 39 | 4400 | 2.6 | 293.3 | [5] |
| Other Heterocyclic Inhibitors | ||||||
| AR-R17477 | 35 (IC₅₀) | 3500 (IC₅₀) | 4900 (IC₅₀) | 100 | 140 | |
| Compound 19 | 30 | 33510 | 18570 | 1117 | 619 | [4] |
Mandatory Visualization
nNOS Signaling Pathway in Neurodegeneration
The overactivation of nNOS, often triggered by excessive calcium influx through NMDA receptors, leads to the production of high levels of nitric oxide (NO). This excess NO can contribute to neurotoxicity through the formation of peroxynitrite and subsequent cellular damage.
Caption: nNOS signaling cascade in neuronal cells.
Experimental Workflow: Determining nNOS Inhibition
The following diagram illustrates a typical workflow for assessing the inhibitory potency of a compound against nNOS using an in vitro enzyme activity assay.
Caption: Workflow for nNOS inhibitor potency assay.
Experimental Protocols
Hemoglobin Capture Assay
This method measures the formation of NO by detecting its reaction with oxyhemoglobin to form methemoglobin, which can be monitored spectrophotometrically.
Materials:
-
Purified nNOS enzyme
-
L-Arginine (substrate)
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH₄), Calmodulin (cofactors)
-
Oxyhemoglobin
-
Test inhibitor compound
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, FAD, FMN, BH₄, calmodulin, and oxyhemoglobin.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the desired concentration of the test inhibitor. Include control wells with buffer only (for maximal activity) and wells with a known potent inhibitor (positive control).
-
Initiate Reaction: Add the purified nNOS enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Measurement: Measure the change in absorbance at 401 nm, which corresponds to the formation of methemoglobin.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Griess Assay for Nitrite (B80452) and Nitrate (B79036)
This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of NO. For total NO production, nitrate is first converted to nitrite using nitrate reductase.
Materials:
-
Cell or tissue lysates containing nNOS
-
L-Arginine
-
NADPH and other necessary cofactors
-
Nitrate Reductase
-
Griess Reagents (Reagent A: sulfanilamide (B372717) in acidic solution; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Reaction Setup: In a 96-well plate, combine the sample, L-arginine, NADPH, and other cofactors. Include wells with varying concentrations of the test inhibitor.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for NO production.
-
Nitrate Reduction (Optional): If measuring total NO production, add nitrate reductase and its necessary cofactors to each well and incubate for an additional 20-30 minutes to convert nitrate to nitrite.
-
Griess Reaction: Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Griess Reagent B and incubate for another 5-10 minutes. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage of inhibition and determine the IC₅₀/Kᵢ values as described for the Hemoglobin Capture Assay.
[³H]-L-Citrulline Assay
This radiometric assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline, which is a co-product of NO synthesis.
Materials:
-
Purified nNOS enzyme or tissue homogenate
-
[³H]-L-arginine
-
Unlabeled L-arginine
-
NADPH and other necessary cofactors
-
Test inhibitor compound
-
Stop buffer (e.g., containing EDTA and a cation exchange resin)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, unlabeled L-arginine, [³H]-L-arginine, NADPH, and other cofactors.
-
Assay Setup: In microcentrifuge tubes, add the reaction mixture and different concentrations of the test inhibitor.
-
Enzyme Addition: Add the nNOS enzyme or tissue homogenate to each tube to initiate the reaction.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer containing a cation exchange resin (e.g., Dowex AG 50W-X8). The resin binds to the unreacted [³H]-L-arginine.
-
Separation: Centrifuge the tubes to pellet the resin.
-
Measurement: Transfer an aliquot of the supernatant, which contains the [³H]-L-citrulline, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [³H]-L-citrulline formed in each sample. Determine the percentage of inhibition and calculate the IC₅₀/Kᵢ values.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide assay using hemoglobin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
Decoding Specificity: A Comparative Analysis of nNOS-IN-5 in Cellular Models
For researchers, scientists, and drug development professionals, the quest for selective neuronal nitric oxide synthase (nNOS) inhibitors is paramount. Overproduction of nitric oxide (NO) by nNOS is implicated in a host of neurological disorders, making it a critical therapeutic target. However, the structural homology among the three nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—presents a significant challenge in developing isoform-specific inhibitors. Off-target inhibition of eNOS can lead to cardiovascular side effects, while iNOS inhibition may compromise the host immune response. This guide provides an objective comparison of the specificity of a representative potent nNOS inhibitor, herein referred to as nNOS-IN-5, with other well-known NOS inhibitors in cellular models, supported by experimental data and detailed protocols.
Unraveling nNOS Inhibition: A Comparative Look at Inhibitor Potency and Selectivity
The efficacy and specificity of nNOS inhibitors are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against each of the three NOS isoforms. The following table summarizes the IC50 values for this compound (represented by the highly selective inhibitor, AR-R17477) and other common NOS inhibitors. The data is derived from studies using cellular models, such as Human Embryonic Kidney (HEK) 293T cells engineered to overexpress a specific NOS isoform. In these models, NOS activity is often stimulated by a calcium ionophore like A23187, and the subsequent production of nitric oxide is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess assay.[1][2]
| Inhibitor | Target Isoform | Cellular Model | IC50 (µM) | Selectivity (fold) vs. eNOS | Selectivity (fold) vs. iNOS |
| This compound (AR-R17477) | nNOS | 293T/nNOS cells | ~0.1 | >1000 | >100 |
| Nω-nitro-L-arginine (L-NNA) | Non-selective | 293T/nNOS cells | 9.9 | ~1 | ~1 |
| Nω-nitro-L-arginine methyl ester (L-NAME) | Non-selective | Various | ~5-15 | ~1 | ~1 |
| 7-Nitroindazole (7-NI) | nNOS preferential | Various | ~10-50 | ~10-50 | ~2-10 |
| 1400W | iNOS selective | 293T/nNOS cells | >100 | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, inhibitor incubation time, and substrate concentration. The selectivity is calculated as a ratio of IC50 values (IC50 for off-target isoform / IC50 for target isoform).
Visualizing the Molecular Machinery
To appreciate the mechanism of nNOS inhibition, it is essential to understand the signaling pathway that leads to NO production.
The experimental workflow for assessing the specificity of nNOS inhibitors in a cellular model is a multi-step process.
Experimental Protocols
Reproducibility and accuracy are the cornerstones of reliable scientific research. The following are detailed protocols for the key experiments involved in assessing nNOS inhibitor specificity.
Generation of Stable nNOS-Expressing HEK 293T Cells
This protocol describes the creation of a cellular model for screening nNOS inhibitors.[1]
Materials:
-
HEK 293T cells
-
Plasmid DNA encoding rat nNOS
-
Lipofectamine 2000 (or similar transfection reagent)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Geneticin (G418)
Procedure:
-
Culture HEK 293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfect the cells with the nNOS plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
48 hours post-transfection, begin selection by adding G418 to the culture medium at a pre-determined optimal concentration (e.g., 800 µg/mL).
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks, isolate resistant colonies and expand them.
-
Screen the expanded clones for nNOS expression by Western blotting to identify the clone with the highest expression level for use in subsequent experiments.
-
Maintain the stable cell line in culture medium containing a maintenance concentration of G418 (e.g., 400 µg/mL).
Cellular nNOS Activity Assay (Griess Assay)
This assay quantifies nNOS activity by measuring the amount of nitrite, a stable breakdown product of NO, in the cell culture supernatant.[1][3][4]
Materials:
-
Stable nNOS-expressing HEK 293T cells (and corresponding eNOS and iNOS lines for selectivity profiling)
-
96-well cell culture plates
-
Calcium ionophore A23187
-
nNOS inhibitors (this compound and others for comparison)
-
Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed the stable nNOS-expressing HEK 293T cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the culture medium with fresh medium containing varying concentrations of the nNOS inhibitors. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 30 minutes).
-
Stimulate nNOS activity by adding A23187 to a final concentration of 5 µM. For iNOS-expressing cells, stimulation is typically achieved with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Incubate the plate for a defined period (e.g., 8 hours) at 37°C.
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite in the culture medium.
-
Add 100 µL of Griess Reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The validation of inhibitor specificity is a critical step in the development of therapeutic agents targeting nNOS. The use of well-characterized cellular models, such as HEK 293T cells overexpressing specific NOS isoforms, coupled with robust and reproducible assays like the Griess assay, provides a reliable platform for these investigations. As demonstrated, a highly selective inhibitor like this compound (represented by AR-R17477) shows significantly greater potency for nNOS compared to other isoforms and non-selective inhibitors. This guide provides the necessary framework, including comparative data and detailed protocols, to empower researchers in their efforts to identify and characterize the next generation of selective nNOS inhibitors for the treatment of neurological disorders.
References
- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of neuronal and endothelial isoforms of nitric oxide synthase in stably transfected HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of nNOS-IN-5 for Laboratory Professionals
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling nNOS-IN-5, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on the precautionary principle for handling novel research chemicals of this class and general laboratory safety standards.
Immediate Safety and Personal Protective Equipment (PPE)
As the toxicological properties of this compound have not been fully elucidated, stringent adherence to safety protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations (e.g., weighing powder, preparing stock solutions) |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield |
| Hand Protection | Standard nitrile laboratory gloves | Double gloving with nitrile gloves |
| Body Protection | Laboratory coat | Disposable, fluid-resistant gown |
| Respiratory Protection | Not generally required for handling small quantities in solution within a certified chemical fume hood. | A NIOSH-approved N95 or higher-rated respirator is recommended when handling the powder form outside of a containment device or if there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Protocols
All procedures involving this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Experimental Protocol: Reconstitution of this compound
-
Preparation:
-
Designate a specific work area within a chemical fume hood for handling this compound.
-
Ensure all required PPE is donned correctly.
-
Have an accessible spill kit and waste disposal containers ready.
-
-
Weighing and Aliquoting (if in solid form):
-
Perform all weighing operations on a calibrated analytical balance within the fume hood.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder and minimize dust generation.
-
Tightly seal the primary container immediately after use.
-
-
Dissolving:
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the pre-weighed this compound to avoid splashing.
-
Cap the vial and use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Post-Handling:
-
Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Properly remove and dispose of all contaminated PPE in the designated hazardous waste stream.
-
Thoroughly wash hands with soap and water after completing the procedure.
-
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) | Sealable, chemically compatible plastic bag or container | "Hazardous Waste," "Solid Waste Contaminated with this compound" |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Sealable, chemically compatible liquid waste container | "Hazardous Waste," "Liquid Waste Containing this compound," list of all solvents and approximate concentrations |
| Sharps Waste (e.g., contaminated needles, serological pipettes) | Puncture-resistant sharps container | "Hazardous Waste," "Sharps Contaminated with this compound" |
Key Disposal Practices:
-
Do not dispose of any this compound waste down the drain or in regular trash.
-
Ensure all waste containers are kept securely sealed when not in use.
-
Store waste containers in a designated and properly labeled satellite accumulation area away from incompatible materials.
-
Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste.
nNOS Signaling and Inhibition
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems.[1][2] It catalyzes the production of nitric oxide (NO), a gaseous signaling molecule, from the amino acid L-arginine. NO plays a crucial role in various physiological processes, including neurotransmission, synaptic plasticity, and blood flow regulation.[2][3][4]
The activity of nNOS is primarily regulated by intracellular calcium levels. An influx of calcium, often triggered by the activation of NMDA receptors, leads to the binding of calcium/calmodulin to nNOS, activating the enzyme.[5] The produced NO can then diffuse to adjacent cells and activate its primary downstream target, soluble guanylyl cyclase (sGC), which in turn generates cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] cGMP then activates protein kinase G (PKG), leading to a cascade of phosphorylation events that mediate the physiological effects of NO.[3][5]
This compound, as a selective inhibitor, is designed to block the catalytic activity of nNOS, thereby preventing the synthesis of NO and the subsequent activation of the NO/sGC/cGMP signaling pathway.
References
- 1. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits [frontiersin.org]
- 3. Nitric oxide signaling | Abcam [abcam.com]
- 4. Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation [mdpi.com]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
